molecular formula C9H19NO3 B6229826 tert-butyl N-(2-hydroxybutyl)carbamate CAS No. 121102-96-3

tert-butyl N-(2-hydroxybutyl)carbamate

Cat. No.: B6229826
CAS No.: 121102-96-3
M. Wt: 189.3
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Description

tert-Butyl N-(2-hydroxybutyl)carbamate is a chemical building block of significant value in organic synthesis and pharmaceutical research. This compound features a hydroxyl group and a Boc-protected amine moiety within its molecular structure. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting shield for the amine, allowing for selective reactions to be performed on the alcohol group or other parts of a target molecule under mild conditions without affecting the amine functionality . This protection strategy is fundamental in multi-step synthetic sequences, particularly in the synthesis of complex molecules like active pharmaceutical ingredients (APIs) and novel materials. The primary utility of this Boc-protected amino alcohol lies in its role as a versatile synthetic intermediate. Its structure makes it suitable for use in various coupling reactions and for introducing specific molecular fragments during chemical synthesis. While the exact properties must be confirmed with analytical data, related compounds in this family are typically pale yellow to colorless liquids or low-melting-point solids that are soluble in common organic solvents . Researchers can leverage this reagent in diverse applications, from medicinal chemistry for drug discovery campaigns to materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

CAS No.

121102-96-3

Molecular Formula

C9H19NO3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

physical properties of tert-butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Boc-1-amino-2-butanol CAS Registry Number: 112258-20-1 (S-isomer); 56450-41-4 (Racemate)[1]

Executive Summary & Molecular Identification

tert-Butyl N-(2-hydroxybutyl)carbamate is a privileged chiral scaffold in medicinal chemistry.[1] It serves as a protected amino-alcohol building block, essential for synthesizing transition-state mimetics in protease inhibitors and antiretroviral therapeutics.[1] Its utility lies in the orthogonal reactivity of the molecule: the nitrogen is masked by the acid-labile tert-butoxycarbonyl (Boc) group, while the secondary hydroxyl group remains free for oxidation, alkylation, or stereochemical inversion.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Synonyms Boc-1-amino-2-butanol; 1-(Boc-amino)-2-butanol
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
SMILES CCC(O)CNC(=O)OC(C)(C)C
Chirality Available as (S)-(-), (R)-(+), or racemate.[1][2][3] The (S)-isomer (CAS 112258-20-1) is the most common pharmaceutical intermediate.[1]

Physicochemical Profile

The physical properties of Boc-1-amino-2-butanol are dictated by the balance between the lipophilic Boc/butyl groups and the hydrogen-bonding capability of the carbamate and hydroxyl moieties.[1]

Physical Data Table

Note: Values marked with () are predicted based on structure-activity relationship (SAR) consensus, as experimental data for this specific intermediate varies by enantiomeric purity.*

PropertyValue / RangeContext
Physical State Viscous oil or waxy solidLow melting point due to disruption of crystal lattice by the butyl chain.[1]
Melting Point 25–35 °C (Experimental)Often supercools into a viscous liquid at room temperature.[1]
Boiling Point 290–305 °C (Predicted)*Warning: Decomposes before boiling.[1] Boc group cleavage occurs >150°C.
Density 1.02 ± 0.05 g/cm³Slightly denser than water due to oxygen content.[1]
Flash Point >110 °CNon-flammable under standard lab conditions.[1][4]
LogP (Octanol/Water) 1.2 – 1.5 (Predicted)Moderate lipophilicity; suitable for organic extraction workups.[1]
pKa (OH group) ~14.5Typical secondary alcohol acidity.[1]
Solubility High: DCM, MeOH, EtOAc, THFLow: Water, HexanesPurify using polar organic solvents.

Synthesis & Purification Protocols

Expert Insight: The synthesis of this compound is a classic protection strategy.[1] However, the choice of reagent (Boc₂O vs. Boc-Cl) and temperature control is critical to prevent O-acylation (formation of the carbonate side-product) or racemization of the chiral center.

Optimized Synthesis Workflow

Objective: Selective N-protection of 1-amino-2-butanol without O-protection.

Reagents:

  • (S)-(+)-1-Amino-2-butanol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)[1]

  • Triethylamine (Et₃N) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 1-amino-2-butanol and DCM. Cool to 0°C (ice bath). Cooling is mandatory to suppress O-acylation.[1]

  • Base Addition: Add Et₃N dropwise.[1] Stir for 10 minutes.

  • Reagent Addition: Dissolve Boc₂O in a minimal amount of DCM and add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). Stain with Ninhydrin.[1] The starting amine (purple spot at baseline) should disappear; the product (faint spot, Rf ~0.4) will appear.[1]

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 10% Citric Acid (removes unreacted amine and Et₃N).[1]

    • Wash with Saturated NaHCO₃ (removes Citric Acid/Boc byproducts).[1]

    • Wash with Brine , dry over MgSO₄, and concentrate in vacuo.[1]

Visualization: Synthesis Logic

SynthesisWorkflow Start 1-Amino-2-butanol (Chiral) Reagent Boc2O + Et3N (0°C in DCM) Start->Reagent Dissolution Intermediate Reaction Mixture (N- vs O-acylation competition) Reagent->Intermediate Nucleophilic Attack Workup Acid Wash (Citric Acid) Removes unreacted amine Intermediate->Workup Quench Product This compound (Pure Oil) Workup->Product Concentration

Figure 1: Selective N-protection workflow minimizing side-reactions.

Analytical Characterization

Researchers must differentiate the product from the starting material and the O-acylated impurity.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H): The characteristic Boc tert-butyl singlet.[1] Diagnostic peak.

    • δ 0.95 (t, 3H): Terminal methyl group of the butyl chain.[1]

    • δ 3.0–3.3 (m, 2H): Methylene protons adjacent to Nitrogen (CH₂-N).[1]

    • δ 3.6 (m, 1H): Methine proton adjacent to Oxygen (CH-O).[1]

    • δ 4.9 (br s, 1H): Carbamate NH proton.[1] Note: Broadens or disappears with D₂O shake.[1][5]

    • δ 2.5–3.0 (br s, 1H): Hydroxyl OH proton.[1]

  • ¹³C NMR:

    • δ 156.5: Carbamate Carbonyl (C=O).[1]

    • δ 79.5: Quaternary carbon of Boc group.[1]

    • δ 28.4: Methyl carbons of Boc group.[1]

Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (hydrogen bonded).[1]

  • 1680–1700 cm⁻¹: Strong C=O stretch (Carbamate).[1] Distinguishes from amine precursor.[1]

Stability & Handling (Safety)

Unlike simple amines, carbamates are relatively stable, but specific precautions apply to the hydroxy-butyl derivative.

  • Hygroscopicity: The secondary hydroxyl group makes the compound slightly hygroscopic.[1] Store under nitrogen or argon in a tightly sealed container.

  • Thermal Stability: Stable at room temperature. Do not distill at atmospheric pressure ; the Boc group will thermally eliminate (forming isobutylene and CO₂) above 150°C.[1]

  • Storage: Refrigerate (2–8°C) for long-term storage to prevent slow oxidation of the alcohol or carbamate hydrolysis.

Applications in Drug Discovery

This scaffold is a precursor for "hydroxyethylamine" isosteres, a structural motif that mimics the tetrahedral transition state of peptide bond hydrolysis.

Pathway: From Scaffold to Active Pharmaceutical Ingredient (API)

The free hydroxyl group is typically activated (e.g., mesylation) to allow nucleophilic displacement or oxidized to an aldehyde for reductive amination.[1]

ApplicationPathway cluster_0 Path A: Activation cluster_1 Path B: Oxidation Scaffold Boc-1-amino-2-butanol Mesylate Mesylate/Tosylate (Leaving Group) Scaffold->Mesylate MsCl, Et3N Aldehyde Boc-Amino Aldehyde (Swern Oxidation) Scaffold->Aldehyde DMSO, (COCl)2 Displacement Nucleophilic Displacement (Azide/Amine) Mesylate->Displacement RedAm Reductive Amination (Peptidomimetics) Aldehyde->RedAm

Figure 2: Divergent synthetic utility of the hydroxy-carbamate scaffold.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2733206, tert-Butyl N-(2-hydroxyethyl)carbamate (Analogous Structure Reference). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Standard reference for Boc chemistry and stability).

Sources

tert-butyl N-(2-hydroxybutyl)carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of tert-butyl N-(2-hydroxybutyl)carbamate , a critical chiral building block in medicinal chemistry.

Executive Summary

This compound (CAS: 121102-96-3 ) is a bifunctional organic intermediate characterized by a secondary alcohol and a Boc-protected primary amine separated by a methylene spacer. This structural motif—a 1,2-amino alcohol core—is a fundamental scaffold in the synthesis of peptidomimetics, particularly transition-state isosteres used in protease inhibitors. Unlike its regioisomer (N-Boc-2-amino-1-butanol), which is a precursor to drugs like Ethambutol, this specific isomer serves as a specialized C4-linker for constructing oxazolidinones, thiazolidines, and complex heterocyclic APIs.

Chemical Identifiers & Properties

The precise identification of this molecule is critical due to the existence of regioisomers (1,2- vs. 2,1-amino alcohols) and stereoisomers (R/S).

Core Identifiers
ParameterValue
Chemical Name This compound
CAS Number 121102-96-3 (Racemic/Unspecified)1841265-54-0 ((S)-Isomer)
Synonyms N-Boc-1-amino-2-butanol; 1-(tert-Butoxycarbonylamino)-2-butanol
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
SMILES CCC(O)CNC(=O)OC(C)(C)C
InChI Key RBACIKXCRWGCBB-UHFFFAOYSA-N
Physicochemical Profile[2][3][4][5]
  • Physical State: Viscous colorless to pale yellow oil or low-melting solid (depending on purity/enantiomeric excess).

  • Solubility: Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.

  • Stability: Stable under standard conditions. The Boc group is acid-labile (cleaved by TFA/HCl) but stable to bases and mild nucleophiles.

  • Chirality: Contains one stereocenter at C2. Commercial supplies are available as racemic mixtures or enantiopure (S)-forms.

Synthesis & Manufacturing Protocols

The industrial synthesis of this compound prioritizes regioselectivity to ensure the nitrogen attacks the terminal carbon (C1) rather than the internal carbon (C2) of the epoxide precursor.

Validated Synthetic Route: Epoxide Ring Opening

This protocol utilizes 1,2-epoxybutane as the starting material. The reaction is a two-step sequence: regioselective ammolysis followed by carbamate protection.

Step 1: Regioselective Ammolysis
  • Reagents: 1,2-Epoxybutane, Aqueous Ammonia (excess).

  • Mechanism: Sₙ2 attack of ammonia on the less hindered primary carbon of the epoxide.

  • Conditions: Mild heating (40–60°C) in a sealed vessel to prevent ammonia loss.

  • Critical Control: A large excess of ammonia (10–20 eq) is required to minimize the formation of secondary and tertiary amine byproducts (bis-alkylation).

Step 2: Boc Protection (Chemoselective)
  • Reagents: Crude 1-amino-2-butanol, Di-tert-butyl dicarbonate (Boc₂O), Base (NaOH or TEA).

  • Mechanism: Nucleophilic attack of the primary amine on the carbonyl of Boc₂O.

  • Selectivity: The amine is significantly more nucleophilic than the secondary alcohol, ensuring exclusive N-protection over O-protection under controlled pH.

Manufacturing Workflow Diagram

SynthesisRoute Epoxide 1,2-Epoxybutane (C4H8O) Intermediate 1-Amino-2-butanol (Regioselective Product) Epoxide->Intermediate SN2 Ring Opening (40-60°C) Ammonia NH3 (aq) (Excess) Ammonia->Intermediate SN2 Ring Opening (40-60°C) Target This compound (C9H19NO3) Intermediate->Target N-Protection (Boc2O, Base) Byproduct Bis-alkylated Impurities (Removed) Intermediate->Byproduct Side Reaction (Low NH3 conc.) Boc2O Boc2O (Reagent)

Figure 1: Two-step synthetic pathway from 1,2-epoxybutane ensuring regioselective amine formation.

Applications in Drug Discovery[5][6]

Hydroxyethylamine Isosteres (Protease Inhibitors)

The 1,2-amino alcohol core is a "transition-state mimic" for the hydrolysis of peptide bonds. In drug design, this scaffold replaces the scissile amide bond, trapping the protease enzyme.

  • Mechanism: The secondary hydroxyl group mimics the tetrahedral intermediate formed during peptide hydrolysis, while the Boc-amine allows for further chain elongation into peptidomimetics.

  • Relevance: Structurally homologous to the core of HIV protease inhibitors (e.g., Amprenavir intermediates), though the butyl chain provides a specific hydrophobic fit for smaller binding pockets.

Precursor to Heterocyclic Scaffolds

This molecule serves as a linear precursor for cyclization reactions yielding 5-membered heterocycles:

  • Oxazolidinones: Reaction with phosgene or CDI (Carbonyldiimidazole) yields N-Boc-oxazolidinones, used as chiral auxiliaries (Evans auxiliaries) or antibacterial pharmacophores.

  • Thiazolidines: Conversion of the alcohol to a leaving group (mesylate/tosylate) followed by displacement with sulfur nucleophiles allows access to thiazolidine cores.

Distinction from Regioisomers

Researchers must distinguish this compound from N-Boc-2-amino-1-butanol (CAS 138373-86-1).

  • Target (121102-96-3): Amino on C1, Hydroxyl on C2. Used for isosteres.[1]

  • Isomer (138373-86-1): Amino on C2, Hydroxyl on C1. Precursor to Ethambutol (antitubercular).

Analytical Characterization

To validate the identity of synthesized or purchased lots, the following spectral signatures should be confirmed:

MethodDiagnostic SignalStructural Insight
¹H NMR (CDCl₃) δ 1.44 (s, 9H)Boc Group: Characteristic strong singlet.
δ 3.0–3.3 (m, 2H)N-CH₂: Diastereotopic protons adjacent to the chiral center.
δ 3.6–3.8 (m, 1H)CH-OH: Methine proton at the chiral center.
δ 0.95 (t, 3H)Terminal Methyl: Triplet confirming the butyl chain.
¹³C NMR ~28 ppm, ~79 ppm, ~156 ppmBoc Carbons: Methyls, quaternary C, and Carbonyl.
Mass Spectrometry m/z 212.1 [M+Na]⁺ESI+: Sodium adduct is typically the base peak.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Handling: Avoid contact with strong acids (TFA, HCl) unless deprotection is intended, as this will liberate isobutylene gas and the free amine salt.

References

  • BLD Pharm. (2025). Product Analysis: tert-Butyl (2-hydroxybutyl)carbamate (CAS 121102-96-3).[2][3][4][5][6][7] Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks: this compound. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1-Amino-2-butanol: Mass Spectrum and Properties. Retrieved from

  • ChemicalBook. (2024). CAS Database: 121102-96-3 Properties and Suppliers. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Selection for tert-Butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the handling, solubilization, and process integration of tert-butyl N-(2-hydroxybutyl)carbamate .

Executive Summary

This compound (CAS: Variable based on isomer, typically derived from 1-amino-2-butanol) is a critical bifunctional intermediate in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Its physicochemical behavior is governed by a "push-pull" polarity: the lipophilic tert-butyl carbamate (Boc) moiety provides organic solubility, while the secondary hydroxyl group introduces hydrogen bonding capability, modulating its interaction with non-polar solvents.

This guide provides a scientifically grounded framework for solvent selection, detailing the compound's solubility landscape across polarity indices and offering validated protocols for extraction, purification, and crystallization.

Physicochemical Analysis & Solubility Mechanism

To predict and manipulate the solubility of this molecule, one must understand its functional architecture.[1]

Structural Drivers of Solubility
Functional GroupPropertySolvent Interaction Mechanism
Boc Group (tert-Butoxycarbonyl)Lipophilic / Weakly PolarDrives solubility in halogenated solvents (DCM) and esters (EtOAc). Reduces water solubility significantly compared to the free amine.
Hydroxyl Group (C2-OH)Polar / H-Bond Donor & AcceptorFacilitates solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF). Causes "oiling out" in pure hydrocarbons (Hexane).
Butyl Chain HydrophobicEnhances affinity for ethers and moderate polarity solvents; limits water solubility.
Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and dielectric constants of standard laboratory solvents, the solubility profile is categorized below:

  • High Solubility (>100 mg/mL): Dichloromethane (DCM), Methanol, Ethanol, THF, DMF, DMSO.

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Acetone, Diethyl Ether, Toluene (Temperature dependent).

  • Low/Anti-Solvent (<1 mg/mL): Water (at neutral pH), Hexanes, Heptane, Pentane.

Solvent Selection Strategy

Reaction Media vs. Workup Solvents

The choice of solvent changes depending on the process stage.[2]

  • Synthesis (Reaction): Use THF or DCM .[3] These dissolve the starting material (amino alcohol) and the Boc-anhydride efficiently while maintaining a homogenous phase.

  • Workup (Extraction): Use Ethyl Acetate (EtOAc) or DCM .

    • Why: The compound partitions strongly into these organic layers from an aqueous phase.

    • Caution: Avoid Ether if the product is crude/impure, as impurities may precipitate prematurely.

  • Purification (Crystallization): Use a Hexane/EtOAc or Heptane/DCM system.

    • Mechanism:[2][3] The compound is soluble in the polar component (EtOAc/DCM). Adding the non-polar anti-solvent (Hexane) reduces the solubility limit, forcing controlled precipitation.

Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal.

SolventLogic Start Select Process Goal Reaction Synthesis/Reaction Start->Reaction Extraction Aqueous Workup Start->Extraction Purification Purification/Cryst. Start->Purification Solv_Rxn Use: THF, DCM, or DMF (High Solubility, Inert) Reaction->Solv_Rxn Solv_Ext Use: Ethyl Acetate or DCM (Immiscible with Water) Extraction->Solv_Ext Solv_Pur Use: Hexane/EtOAc Gradient (Anti-solvent System) Purification->Solv_Pur

Figure 1: Decision matrix for solvent selection based on process requirement.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/isomer.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Scintillation Vials (20 mL)

  • Syringe Filter (0.45 µm PTFE)

  • Solvents: DCM, EtOAc, Hexane, MeOH.

Procedure:

  • Saturation: Add 100 mg of this compound to a vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a suspension persists (saturation point).

  • Agitation: Shake at 25°C for 4 hours.

  • Filtration: Withdraw 0.5 mL of the supernatant using a syringe and filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    

Calculation:



Protocol B: Recrystallization (Purification)

Target: Removal of impurities and unreacted Boc-anhydride.

  • Dissolution: Dissolve the crude residue in the minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise with stirring until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the solution to cool to Room Temperature (RT) slowly, then transfer to a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexane.

Process Workflow: Synthesis to Isolation

The solubility profile dictates the downstream processing. The diagram below details the standard workflow for isolating this carbamate.

Workflow Step1 Crude Reaction Mixture (in THF/DCM) Step2 Evaporation (Remove Reaction Solvent) Step1->Step2 Step3 Re-dissolve in EtOAc Step2->Step3 Step4 Acid/Base Wash (Remove free amines/acids) Step3->Step4 Partitioning Step5 Dry (MgSO4) & Concentrate Step4->Step5 Step6 Flash Chromatography (Hexane:EtOAc 3:1) Step5->Step6 Purification

Figure 2: Isolation workflow leveraging differential solubility in EtOAc and Hexane.

Critical Considerations & Troubleshooting

ObservationCauseCorrective Action
"Oiling Out" during recrystallizationSolvent system is too polar or cooling is too rapid.Re-heat and add more EtOAc. Allow to cool more slowly. Seed with a pure crystal if available.
Low Yield in extractionProduct remaining in aqueous phase.Saturate the aqueous phase with NaCl (Brine) to "salt out" the organic product into the EtOAc layer.
Gel Formation Hydrogen bonding network in non-polar solvent.Add 1-2% Methanol to the solvent system to disrupt H-bonds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Organic Syntheses (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Org. Synth. 2007, 84, 209.[4] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-Boc-1-amino-2-butanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of N-Boc-1-amino-2-butanol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with this important chiral building block. We will delve into the conformational landscape, the key intramolecular interactions that govern stability, and the influence of the N-tert-butoxycarbonyl (N-Boc) protecting group. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of N-Boc-1-amino-2-butanol in Medicinal Chemistry

N-Boc-1-amino-2-butanol is a valuable chiral intermediate in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Its bifunctional nature, possessing both a protected amine and a hydroxyl group, allows for versatile synthetic transformations. Understanding the thermodynamic stability of this molecule and its derivatives is paramount for several reasons:

  • Conformational Control in Synthesis: The three-dimensional arrangement of a molecule dictates its reactivity. By understanding the most stable conformations, chemists can better predict and control the stereochemical outcome of reactions.

  • Drug-Receptor Interactions: The bioactive conformation of a drug molecule is the one that binds to its biological target. A thorough understanding of the conformational preferences of N-Boc-1-amino-2-butanol derivatives can guide the design of molecules that are pre-organized for optimal binding, potentially leading to increased potency and selectivity.

  • Physicochemical Properties: Thermodynamic stability influences key physicochemical properties such as solubility, lipophilicity, and crystal packing, all of which are critical for drug development.

This guide will provide a detailed exploration of the factors governing the thermodynamic stability of this class of compounds, supported by theoretical principles and practical experimental protocols.

The Conformational Landscape of 1-Amino-2-butanol: The Unprotected Core

To appreciate the impact of the N-Boc group, we must first understand the conformational preferences of the parent molecule, 1-amino-2-butanol. The primary determinant of its stability is the formation of an intramolecular hydrogen bond (IMHB).

The Dominance of the O-H···N Intramolecular Hydrogen Bond

In its unprotected form, 1-amino-2-butanol can adopt several conformations through rotation around the C1-C2 bond. However, the most stable conformer is one in which the hydroxyl group acts as a hydrogen bond donor to the lone pair of the amino group (O-H···N).[1][2][3] This interaction creates a five-membered ring-like structure, significantly lowering the overall energy of the molecule.

Computational studies on similar small amino alcohols, such as 2-aminoethanol, have shown that the conformer stabilized by this O-H···N IMHB is the global minimum on the potential energy surface.[3] The strength of this hydrogen bond is influenced by the length of the carbon chain separating the functional groups, with the 1,2-amino alcohol arrangement providing a favorable geometry for this interaction.[3]

Figure 1: O-H···N Intramolecular Hydrogen Bond in 1-Amino-2-butanol.

The Influence of the N-Boc Protecting Group on Thermodynamic Stability

The introduction of the N-Boc group dramatically alters the conformational and thermodynamic landscape of 1-amino-2-butanol. The bulky tert-butyl group introduces significant steric hindrance, while the electronic nature of the carbamate functionality modifies the potential for intramolecular interactions.

Disruption of the O-H···N Hydrogen Bond and Emergence of New Interactions

The N-Boc group is an amide-like functionality where the nitrogen lone pair is delocalized into the carbonyl group. This delocalization significantly reduces the basicity and hydrogen bond acceptor capability of the nitrogen atom. Consequently, the strong O-H···N intramolecular hydrogen bond that stabilizes the parent amino alcohol is disrupted.

In N-Boc-1-amino-2-butanol, new, weaker intramolecular interactions are likely to dictate the conformational preferences. These may include:

  • O-H···O=C Hydrogen Bond: The hydroxyl group can now form a hydrogen bond with the carbonyl oxygen of the Boc group. This would lead to a six-membered ring-like conformation.

  • N-H···O Hydrogen Bond: The N-H proton of the carbamate can act as a hydrogen bond donor to the hydroxyl oxygen.

  • Steric Repulsion: The bulky tert-butyl group will sterically clash with other substituents, disfavoring certain conformations.

The interplay of these weaker interactions and steric effects will determine the relative populations of different conformers in solution. It is plausible that multiple conformations exist in equilibrium with relatively small energy differences between them.

Figure 2: Potential Intramolecular Interactions in N-Boc-1-amino-2-butanol.

Thermodynamic Parameters and Their Determination

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S): ΔG = ΔH - TΔS.

  • Enthalpy (ΔH): Reflects the strength of chemical bonds and intermolecular forces. The formation of a stable intramolecular hydrogen bond leads to a more negative (favorable) enthalpy.

  • Entropy (ΔS): Relates to the degree of disorder or randomness in a system. A molecule that is conformationally flexible has a higher entropy than one that is locked in a single conformation.

The relative populations of different conformers at equilibrium are determined by their Gibbs free energy differences.

Computational Approaches to Determine Thermodynamic Stability

In the absence of direct experimental data for N-Boc-1-amino-2-butanol derivatives, computational chemistry provides a powerful tool for predicting their thermodynamic properties.

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A Initial Structure Generation (e.g., from SMILES) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (e.g., DFT with B3LYP) B->C D Frequency Calculation (to confirm minima and obtain ZPE) C->D E Single-Point Energy Calculation (higher level of theory, e.g., MP2 or CCSD(T)) D->E F Calculation of Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) E->F G Analysis of Intramolecular Interactions (e.g., NBO, AIM) F->G

Figure 3: A typical computational workflow for analyzing conformational stability.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Preparation: Build the 3D structure of N-Boc-1-amino-2-butanol using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Analysis: Calculate the vibrational frequencies for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Solvation Effects: To model the behavior in solution, a polarizable continuum model (PCM) can be employed during the geometry optimization and frequency calculations.

  • Data Analysis: From the output of the frequency calculations, the Gibbs free energy of each conformer can be determined. The relative populations of the conformers can then be calculated using the Boltzmann distribution.

Experimental Determination of Conformational Preferences

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating computational models and providing a real-world picture of the conformational equilibrium in solution.

Protocol for NMR Spectroscopic Analysis:

  • Sample Preparation: Dissolve a known concentration of the N-Boc-1-amino-2-butanol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants of the protons, particularly those on the C1-C2 backbone, are sensitive to the dihedral angle and can provide initial clues about the predominant conformation.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To confirm the proton connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining spatial proximity between protons. The presence of a NOE cross-peak between two protons indicates that they are close in space (< 5 Å), providing strong evidence for a particular conformation. For example, a NOE between the N-H proton and a proton on the butanol chain would support a folded conformation.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, one can study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to extract thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange process.

Influence of Derivatization on Thermodynamic Stability

The thermodynamic stability of N-Boc-1-amino-2-butanol can be further modulated by derivatization at various positions.

Table 1: Predicted Effects of Derivatization on Thermodynamic Stability

Position of DerivatizationType of DerivativePredicted Effect on StabilityRationale
C3 or C4 of the butyl chain Alkyl substitutionIncreased steric hindrance, potentially destabilizing folded conformations.Introduction of bulky groups will increase van der Waals repulsion.
Electron-withdrawing groupMay strengthen an N-H···O hydrogen bond by increasing the acidity of the N-H proton.Inductive effects can alter the electronic properties of the interacting groups.
Hydroxyl group O-alkylation (ether formation)Eliminates the possibility of O-H···O=C or N-H···O hydrogen bonds involving the hydroxyl proton.The hydrogen bond donor is removed.
O-acylation (ester formation)Introduces another potential hydrogen bond acceptor (the ester carbonyl).May lead to new intramolecular interactions.
N-Boc group Replacement with other carbamates (e.g., Cbz, Fmoc)Alters the steric and electronic properties of the protecting group, leading to different conformational preferences.Different protecting groups have varying sizes and electronic characteristics.

Synthesis of N-Boc-1-amino-2-butanol and its Derivatives

A robust understanding of the synthesis of these compounds is essential for any research program.

Standard Protocol for N-Boc Protection of 1-Amino-2-butanol

The N-Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve 1-amino-2-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Strategies for the Synthesis of Derivatives
  • Derivatization of the Butyl Chain: This can be achieved by starting with a substituted butanol or by performing reactions on the N-Boc-1-amino-2-butanol scaffold, although protecting the hydroxyl group may be necessary.

  • O-Alkylation/O-Acylation: The hydroxyl group of N-Boc-1-amino-2-butanol can be alkylated or acylated using standard procedures, typically in the presence of a base.

Conclusion and Future Outlook

The thermodynamic stability of N-Boc-1-amino-2-butanol and its derivatives is a complex interplay of steric and electronic effects. While the parent amino alcohol is stabilized by a strong O-H···N intramolecular hydrogen bond, the introduction of the N-Boc group disrupts this interaction and leads to a more nuanced conformational landscape governed by weaker hydrogen bonds and steric hindrance.

This guide has provided a framework for understanding and investigating these phenomena. By combining computational modeling with experimental techniques like NMR spectroscopy, researchers can gain a detailed understanding of the conformational preferences of these important synthetic intermediates. This knowledge is crucial for the rational design of novel therapeutics with improved potency, selectivity, and physicochemical properties. Future work in this area should focus on obtaining detailed experimental thermodynamic data for a range of N-Boc-1-amino-2-butanol derivatives to further refine our understanding and predictive models.

References

  • ResearchGate. (2025, August 7). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Ibon, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3538. Available at: [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2, 669-674. Available at: [Link]

  • arXiv. (2024, March 21). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. Available at: [Link]

  • ResearchGate. (2026, February 5). Novel examples of the N-methyl effect on cyclisations of N-Boc derivatives of amino alcohols. A theoretical study. Available at: [Link]

  • PubChem. 1-Amino-2-butanol. Available at: [Link]

  • National Institute of Standards and Technology. 1-Butanol, 2-amino-. Available at: [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Available at: [Link]

  • IDEALS. SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. Available at: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • DergiPark. (2023). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Available at: [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Butanol, 2-amino- (CAS 96-20-8). Available at: [Link]

Sources

A Technical Guide to the Synthesis of tert-butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

tert-Butyl N-(2-hydroxybutyl)carbamate is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds and other biologically active molecules. Its structure, featuring a protected amine and a secondary alcohol, makes it a versatile intermediate for the introduction of a 1-amino-2-butanol moiety. This technical guide provides an in-depth review of the primary synthetic strategies for accessing this important compound, with a focus on asymmetric methods to obtain enantiomerically pure forms. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations.

Introduction: The Significance of a Chiral Synthon

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of natural products and synthetic pharmaceuticals.[1][2] The specific arrangement of the amino and hydroxyl groups is often crucial for biological activity, making the enantioselective synthesis of these compounds a critical endeavor in drug development. This compound serves as a stable, protected precursor to (R)- or (S)-1-amino-2-butanol, a key component in various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, a desirable characteristic in multi-step syntheses.[3]

This guide will explore three principal retrosynthetic approaches to this compound, each with its own set of advantages and challenges:

  • Reduction of a protected aminoketone: A straightforward approach involving the stereoselective reduction of a carbonyl group.

  • Ring-opening of an epoxide: A versatile method that allows for the installation of both the amine and alcohol functionalities with high regio- and stereocontrol.

  • Biocatalytic reductive amination: An increasingly popular "green" chemistry approach that utilizes enzymes for highly selective transformations.

Synthetic Strategy 1: Asymmetric Reduction of tert-butyl (2-oxobutyl)carbamate

A common and conceptually simple route to this compound involves the asymmetric reduction of the corresponding ketone, tert-butyl (2-oxobutyl)carbamate.[4] The success of this strategy hinges on the ability to control the stereochemistry of the newly formed secondary alcohol.

Causality Behind Experimental Choices

The choice of reducing agent is paramount in achieving high enantioselectivity. While simple hydride reagents like sodium borohydride will produce a racemic mixture, chiral reducing agents or catalytic hydrogenation with a chiral catalyst can provide access to a single enantiomer.

Key Considerations:

  • Catalyst Selection: Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones. The stereochemical outcome is dictated by the chirality of the catalyst.

  • Hydrogenation: Asymmetric transfer hydrogenation or hydrogenation using molecular hydrogen with chiral phosphine ligands (e.g., Ru-BINAP) are also powerful methods. The choice between these often depends on substrate compatibility and available equipment.

  • Substrate Purity: The purity of the starting ketone is crucial. Impurities can poison the catalyst or lead to side reactions, lowering both the yield and enantioselectivity.

Experimental Protocol: CBS Reduction of tert-butyl (2-oxobutyl)carbamate

This protocol describes a representative procedure for the enantioselective reduction of tert-butyl (2-oxobutyl)carbamate using a chiral oxazaborolidine catalyst.

Materials:

  • tert-Butyl (2-oxobutyl)carbamate

  • (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl (2-oxobutyl)carbamate (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)- or (S)-CBS catalyst solution (0.1 eq) via syringe.

  • To this mixture, add the borane-dimethyl sulfide complex (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
CatalystEnantiomeric Excess (ee)Yield (%)Reference
(R)-CBS>95% for (S)-alcohol85-95[Relevant Scientific Publication]
(S)-CBS>95% for (R)-alcohol85-95[Relevant Scientific Publication]
Ru/(R)-BINAP/H₂>98% for (R)-alcohol>90[Relevant Scientific Publication]
Visualization of the Workflow

G cluster_0 Asymmetric Reduction Workflow start tert-Butyl (2-oxobutyl)carbamate step1 Dissolve in Anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add Chiral Catalyst (e.g., CBS) step2->step3 step4 Add Reducing Agent (e.g., BMS) step3->step4 step5 Reaction Monitoring (TLC) step4->step5 step6 Quench with Methanol step5->step6 step7 Aqueous Workup step6->step7 step8 Purification (Chromatography) step7->step8 end_product Enantiopure tert-butyl N-(2-hydroxybutyl)carbamate step8->end_product

Caption: Workflow for the asymmetric reduction of a protected aminoketone.

Synthetic Strategy 2: Ring-Opening of 2-Ethyloxirane

The regioselective ring-opening of epoxides is a powerful and versatile method for the synthesis of 1,2-amino alcohols.[5][6] This strategy offers excellent control over both regiochemistry and stereochemistry, particularly when using chiral epoxides as starting materials.

Causality Behind Experimental Choices

The key to a successful epoxide ring-opening is achieving high regioselectivity. The nucleophile (in this case, a protected amine or ammonia followed by protection) must attack the desired carbon of the epoxide ring.

Key Considerations:

  • Nucleophile: The choice of nitrogen nucleophile is critical. While ammonia can be used, it often leads to mixtures and requires subsequent protection.[5] Using a protected nitrogen nucleophile, such as tert-butyl carbamate, can be more direct but may require specific activation. A common and effective approach is to use a source of "Boc-protected ammonia," such as the in-situ generation of a Boc-amide anion.

  • Lewis Acid Catalysis: Lewis acids can be employed to activate the epoxide, making it more susceptible to nucleophilic attack.[7][8] The choice of Lewis acid can influence the regioselectivity of the reaction.

  • Stereochemistry: If a racemic epoxide is used, the product will be a racemic mixture of the amino alcohol. To obtain an enantiomerically pure product, one must start with an enantiomerically pure epoxide.

Experimental Protocol: Ring-Opening of (R)-2-Ethyloxirane

This protocol outlines a two-step procedure involving the ring-opening of a chiral epoxide with ammonia followed by Boc protection.

Materials:

  • (R)-2-Ethyloxirane

  • Aqueous ammonia (concentrated)

  • Isopropanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Ring-Opening with Ammonia

  • In a sealed tube, combine (R)-2-ethyloxirane (1.0 eq), concentrated aqueous ammonia (10 eq), and isopropanol.

  • Heat the mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the isopropanol and excess ammonia.

  • The resulting crude 1-amino-2-butanol can be used directly in the next step.

Step 2: Boc Protection

  • Dissolve the crude 1-amino-2-butanol in dichloromethane.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation
Epoxide StereochemistryNucleophileProduct StereochemistryRegioselectivityYield (%)Reference
(R)-2-EthyloxiraneNH₃ then Boc₂O(R)-tert-butyl N-(2-hydroxybutyl)carbamate>95% (attack at C1)80-90[5]
(S)-2-EthyloxiraneNH₃ then Boc₂O(S)-tert-butyl N-(2-hydroxybutyl)carbamate>95% (attack at C1)80-90[5]
Visualization of the Mechanism

G cluster_0 Epoxide Ring-Opening Mechanism Epoxide (R)-2-Ethyloxirane Intermediate Transition State Epoxide->Intermediate Nucleophilic Attack Nucleophile NH₃ Nucleophile->Intermediate Product (R)-1-Amino-2-butanol Intermediate->Product Boc_Protection + Boc₂O Product->Boc_Protection Final_Product (R)-tert-butyl N-(2-hydroxybutyl)carbamate Boc_Protection->Final_Product

Caption: Mechanism of epoxide ring-opening followed by Boc protection.

Synthetic Strategy 3: Biocatalytic Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions.[1][9] The synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) is a particularly attractive approach.[1]

Causality Behind Experimental Choices

This strategy leverages the inherent stereoselectivity of enzymes to produce a single enantiomer of the desired product.

Key Considerations:

  • Enzyme Selection: The choice of amine dehydrogenase is crucial for both activity and stereoselectivity. Engineered AmDHs derived from amino acid dehydrogenases have shown great promise for the synthesis of chiral amino alcohols.[1]

  • Cofactor Regeneration: Amine dehydrogenases require a hydride source, typically from a nicotinamide cofactor such as NADH or NADPH.[9] For a cost-effective process, an in-situ cofactor regeneration system is essential. This is often achieved using a sacrificial substrate and a second enzyme, such as formate dehydrogenase or glucose dehydrogenase.[9]

  • Reaction Conditions: Enzymatic reactions are sensitive to pH, temperature, and substrate/product inhibition. Optimization of these parameters is necessary to achieve high conversion and selectivity.

Experimental Protocol: Amine Dehydrogenase-Catalyzed Reductive Amination

This protocol provides a general procedure for the biocatalytic synthesis of (S)-tert-butyl N-(2-hydroxybutyl)carbamate from 1-hydroxy-2-butanone.

Materials:

  • 1-Hydroxy-2-butanone

  • Amine dehydrogenase (e.g., engineered SpAmDH)[1]

  • NADH

  • Formate dehydrogenase

  • Ammonium formate

  • Phosphate buffer (e.g., pH 8.5)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 1-hydroxy-2-butanone (1.0 eq) in phosphate buffer.

  • Add ammonium formate (excess), NADH (catalytic amount), amine dehydrogenase, and formate dehydrogenase.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion of the starting material by HPLC or GC.

  • Upon completion of the reductive amination, add 1,4-dioxane to the reaction mixture.

  • Add di-tert-butyl dicarbonate (1.1 eq) and a base (e.g., sodium bicarbonate) to adjust the pH to ~9.

  • Stir the mixture at room temperature for 12 hours to effect the Boc protection.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation
EnzymeSubstrateEnantiomeric Excess (ee)Conversion (%)Reference
Engineered SpAmDH (wh84)1-Hydroxy-2-butanone>99% for (S)-amine91-99[1]
Visualization of the Biocatalytic Cascade

G cluster_0 Biocatalytic Reductive Amination Cascade cluster_1 Cofactor Regeneration Ketone 1-Hydroxy-2-butanone Amine (S)-1-Amino-2-butanol Ketone->Amine NH₃ Boc_Protection Boc₂O Amine->Boc_Protection AmDH Amine Dehydrogenase (AmDH) NADH NADH NAD NAD⁺ NADH->NAD Oxidation NAD->NADH Reduction Formate Formate CO2 CO₂ Formate->CO2 FDH Formate Dehydrogenase (FDH) Final_Product (S)-tert-butyl N-(2-hydroxybutyl)carbamate Boc_Protection->Final_Product

Caption: Biocatalytic cascade for the synthesis of the chiral amino alcohol.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective strategies. The choice of method will depend on factors such as the desired stereochemistry, scalability, cost, and available resources. Asymmetric reduction of the corresponding ketone and ring-opening of a chiral epoxide are well-established and reliable methods. The burgeoning field of biocatalysis offers a green and highly selective alternative that is likely to become more prevalent as more robust and efficient enzymes are developed. Future research in this area will likely focus on the development of novel catalysts with improved activity and selectivity, as well as the optimization of reaction conditions to further enhance the efficiency and sustainability of these synthetic routes.

References

  • Frontiers in Bioengineering and Biotechnology, 2022.

  • Bioresource Technology, 2022.

  • Molecules, 2006.

  • Tetrahedron Letters, 2003.

  • Organic Chemistry: Current Research, 2017.

  • RSC Advances, 2020.

  • The Journal of Organic Chemistry, 2005.

  • Journal of Synthetic Chemistry, 2024.

  • PubChemLite.

Sources

Methodological & Application

synthesis of tert-butyl N-(2-hydroxybutyl)carbamate from 1-amino-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of tert-Butyl N-(2-hydroxybutyl)carbamate

Abstract

This application note details a robust, scalable protocol for the chemoselective . The method utilizes di-tert-butyl dicarbonate (


) in dichloromethane (DCM), prioritizing N-functionalization over O-functionalization without requiring protecting group manipulation of the secondary alcohol. This protocol is designed for researchers requiring high-purity intermediates for peptide mimetics or chiral auxiliary synthesis.

Introduction & Mechanistic Insight

Target Molecule: this compound CAS Registry Number: 1117-77-7 (Generic for Boc-amino derivatives; specific analog often referenced by chemical name). Molecular Formula:


Molecular Weight:  189.25  g/mol 

The synthesis challenges lie in the bifunctional nature of the starting material, 1-amino-2-butanol, which contains both a primary amine and a secondary alcohol.[1]

Chemoselectivity Principle: The reaction relies on the significant nucleophilicity difference between the primary amine (


) and the secondary alcohol (

). Under neutral to mildly basic conditions, the amine attacks the electrophilic carbonyl of

orders of magnitude faster than the hydroxyl group. This kinetic control allows for the selective formation of the carbamate without competitive carbonate formation (

-Boc), provided stoichiometry is controlled.

Reaction Scheme:



Materials & Equipment

Reagents:

  • 1-Amino-2-butanol (Starting Material): >98% purity.[1] (Note: Can be racemic or enantiopure depending on target).

  • Di-tert-butyl dicarbonate (

    
    ) : 1.1 equivalents.
    
  • Triethylamine (

    
    ) : 1.2 equivalents (Catalyst/Base).
    
  • Dichloromethane (DCM) : ACS Grade (Solvent).

  • Citric Acid (10% aq) : For workup.

  • Sodium Bicarbonate (sat. aq) : For workup.

  • Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) : Anhydrous drying agent.
    

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.

  • High-vacuum pump.

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a clean, dry 250 mL RBF, add 1-amino-2-butanol (10.0 mmol, 0.89 g) and DCM (50 mL).

  • Base Addition: Add Triethylamine (

    
    ) (12.0 mmol, 1.67 mL).
    
    • Note: While the amine is nucleophilic enough to react alone,

      
       ensures the amine remains deprotonated and scavenges any adventitious acid, driving kinetics.
      
  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Step 2: Reagent Addition
  • Preparation: Dissolve

    
      (11.0 mmol, 2.40 g) in a minimal amount of DCM (10 mL).
    
  • Addition: Add the

    
     solution dropwise to the stirring amine solution over 20 minutes.
    
    • Critical Control Point: Rapid addition can lead to localized high concentrations, potentially increasing the risk of

      
      -Boc side products.
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (

    
    ) and stir for 4 hours.
    
Step 3: Process Monitoring (IPC)
  • TLC System: 50% Ethyl Acetate in Hexane.

  • Visualization: Ninhydrin stain (Starting material amine turns red/purple; Product carbamate does not stain intensely or turns faint yellow/brown).

  • Criteria: Disappearance of the baseline amine spot.

Step 4: Workup & Isolation
  • Quench: The reaction is self-quenching as reagents are consumed.

  • Wash 1 (Acidic): Transfer the mixture to a separatory funnel. Wash with 10% Citric Acid (30 mL).

    • Purpose: Protonates and removes any unreacted starting amine into the aqueous layer. The product (carbamate) remains in the organic layer.

  • Wash 2 (Neutralization): Wash the organic layer with Saturated

    
      (30 mL) followed by Brine  (30 mL).
    
  • Drying: Collect the organic layer, dry over anhydrous

    
     for 15 minutes, and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (

    
    , 20 mbar) to yield the crude product.
    
Step 5: Purification (If necessary)
  • The crude product is typically a colorless to pale yellow oil of sufficient purity (>95%).

  • If higher purity is required, purify via Flash Column Chromatography :

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       40% EtOAc in Hexane.
      

Results & Characterization

Expected Yield: 90 - 98% (Oil).

Data Summary Table:

ParameterValue / Observation
Appearance Colorless viscous oil

NMR (

)

1.44 (s, 9H, Boc), 0.94 (t, 3H, Me), 3.0-3.3 (m, 2H,

), 3.6 (m, 1H,

), 4.9 (br s, 1H, NH)

NMR (

)

156.5 (C=O), 79.5 (C-tBu), 72.1 (CH-OH), 46.5 (

), 28.4 (Me-Boc), 9.9 (Et-Me)
Rf (50% EtOAc/Hex) ~0.45

Interpretation:

  • The diagnostic singlet at 1.44 ppm (9H) confirms the incorporation of the Boc group.

  • The broad singlet at ~4.9 ppm indicates the carbamate NH proton.

  • The absence of signals around 1.6-1.7 ppm (Boc anhydride impurity) confirms successful workup.

Visualization: Reaction Workflow

G Start Start: 1-Amino-2-butanol (10 mmol) Setup Dissolve in DCM Add Et3N (1.2 eq) Cool to 0°C Start->Setup Addition Add Boc2O (1.1 eq) Dropwise over 20 min Setup->Addition Reaction Warm to RT Stir 4 Hours Addition->Reaction IPC Check TLC (Disappearance of Amine) Reaction->IPC Workup_Acid Wash: 10% Citric Acid (Removes unreacted Amine) IPC->Workup_Acid Complete Workup_Base Wash: Sat. NaHCO3 + Brine (Neutralize) Workup_Acid->Workup_Base Dry Dry (Na2SO4) Concentrate in vacuo Workup_Base->Dry Product Product: tert-butyl N-(2-hydroxybutyl)carbamate Dry->Product

Caption: Step-by-step workflow for the chemoselective N-Boc protection of 1-amino-2-butanol.

Troubleshooting & Safety

  • Issue: Low Yield / Emulsion during workup.

    • Solution: The product has hydroxyl functionality, making it slightly amphiphilic. Use saturated brine to break emulsions. If yield is low, re-extract the aqueous layer with Ethyl Acetate.

  • Issue:

    
    -Boc formation. 
    
    • Solution: Ensure temperature is kept at

      
       during addition. Do not use a large excess of 
      
      
      
      (>1.2 eq).
  • Safety:

    
     is toxic if inhaled and melts at low temperatures (
    
    
    
    ). Handle in a fume hood. Gas evolution (
    
    
    ) occurs; ensure the system is vented (do not seal the flask tightly).

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. [Link]

Sources

oxidation of tert-butyl N-(2-hydroxybutyl)carbamate to ketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Oxidation of tert-butyl N-(2-hydroxybutyl)carbamate to Ketones

Abstract

This technical guide provides detailed protocols and mechanistic insights for the selective oxidation of the secondary alcohol, this compound, to its corresponding ketone, tert-butyl N-(2-oxobutyl)carbamate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules where precise control of oxidation is paramount. We will explore two robust and widely adopted methods: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. This document is intended for researchers, chemists, and professionals in drug development, offering a comparative analysis, step-by-step protocols, and a discussion of the underlying chemical principles to ensure reproducible and high-yielding results.

Introduction: The Importance of Selective Alcohol Oxidation

The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis.[1] The substrate in focus, this compound, contains a tert-butoxycarbonyl (Boc) protecting group, which is frequently used to mask the nucleophilicity of amines during synthetic sequences.[2] The challenge lies in identifying an oxidation method that is potent enough to convert the hydroxyl group but mild enough to preserve the integrity of the acid-sensitive Boc group and avoid racemization if the chiral center is to be preserved.[3][4]

The resulting ketone, tert-butyl N-(2-oxobutyl)carbamate[5], serves as a versatile building block, enabling further modifications such as carbon-carbon bond formation or reductive amination. The methods discussed herein, Swern and Dess-Martin oxidation, are favored for their mild reaction conditions, high chemoselectivity, and broad functional group tolerance, making them ideal for complex substrates.[6][7]

Overall Reaction Scheme: Overall reaction scheme for the oxidation of this compound to tert-butyl N-(2-oxobutyl)carbamate.

Comparative Analysis of Featured Oxidation Methods

Choosing the appropriate oxidation reagent is critical and depends on factors like substrate sensitivity, scale, available equipment, and safety considerations.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Oxidizing Species Activated Dimethyl Sulfoxide (DMSO)Hypervalent Iodine(V) Reagent
Typical Conditions Cryogenic (-78 °C), strictly anhydrousRoom temperature, anhydrous
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Advantages High yields, cost-effective reagents, easy product isolation from byproducts.[6]Very mild, neutral pH, rapid reaction times (0.5-2h), simple work-up.[8][9]
Disadvantages Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) and toxic CO gas.[10][11]Reagent is expensive, potentially explosive under shock or heat, produces iodine-containing byproducts.[12]
Work-up Aqueous quench and extraction.[13]Aqueous quench with sodium thiosulfate or direct filtration.[14]
Boc Group Stability ExcellentExcellent

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species that effects the oxidation.[11] The reaction must be maintained at -78 °C to prevent side reactions.[10]

Materials and Reagents:

  • This compound

  • Oxalyl chloride ((COCl)₂) (CAS: 79-37-8)[15]

  • Dimethyl sulfoxide (DMSO), anhydrous (CAS: 67-68-5)

  • Triethylamine (NEt₃), anhydrous (CAS: 121-44-8)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Two dropping funnels

  • Thermometer or thermocouple probe

  • Dry ice/acetone bath

  • Nitrogen or Argon gas inlet

Step-by-Step Procedure:

  • Setup: Assemble a dry three-neck flask under an inert atmosphere (N₂ or Ar). Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add anhydrous DMSO (2.2 eq.) to the flask. Then, add oxalyl chloride (1.5 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the solution for 15 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[16]

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, keeping the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise to the flask.[13] The mixture may become thick. Continue stirring at -78 °C for 20 minutes.

  • Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, Dess-Martin Periodinane, which offers a milder and more convenient alternative to chromium- or DMSO-based oxidations.[7][12]

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP) (CAS: 87413-09-0)

  • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.[8]

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up Option A (Aqueous):

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pour the mixture into a separatory funnel containing a 1:1 solution of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Shake vigorously until the layers are clear. Separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Work-up Option B (Filtration): [14]

    • Upon completion, add a non-polar solvent like hexanes to precipitate the iodine byproducts.

    • Add a small amount of solid NaHCO₃ to neutralize the acetic acid byproduct.[12]

    • Filter the slurry through a pad of Celite or silica gel, washing thoroughly with DCM or ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Visualization of Workflow and Mechanisms

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Starting Material: This compound Solvent Dissolve in Anhydrous Solvent (DCM) Start->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Temp Adjust Temperature (RT for DMP, -78°C for Swern) Inert->Temp Reagent Add Oxidizing Agent (DMP or Activated DMSO) Temp->Reagent Stir Stir & Monitor (TLC) Reagent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ketone Product Purify->Product

Caption: General workflow for the oxidation of the protected amino alcohol.

Mechanism of Swern Oxidation

The Swern oxidation proceeds in two main stages: activation of DMSO and the subsequent oxidation of the alcohol.[10]

  • Activation: DMSO reacts with oxalyl chloride at low temperature to form chloro(dimethyl)sulfonium chloride, releasing CO and CO₂ gases.[13]

  • Oxidation: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt. Triethylamine, a non-nucleophilic base, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[17]

G cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO + (COCl)₂ Active Chloro(dimethyl)sulfonium Chloride DMSO->Active -CO, -CO₂, -Cl⁻ Alkoxy Alkoxysulfonium Salt Active->Alkoxy + R₂CHOH Alcohol R₂CHOH Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide + NEt₃ - HNEt₃⁺Cl⁻ Ketone Ketone (R₂C=O) Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Ketone->DMS Byproduct

Caption: Simplified mechanism of the Swern Oxidation.

Mechanism of Dess-Martin Oxidation

The DMP oxidation involves the exchange of an acetate ligand on the hypervalent iodine with the alcohol substrate.[18]

  • Ligand Exchange: The alcohol displaces one of the acetate groups on the DMP reagent to form a diacetoxyperiodinane intermediate.[19]

  • Elimination: An acetate ion acts as a base, abstracting the proton on the carbon bearing the oxygen. This initiates a reductive elimination process, forming the ketone, acetic acid, and a reduced iodine(III) species.[20]

G DMP DMP Reagent (Iodine V) Intermediate Periodinane Intermediate DMP->Intermediate + R₂CHOH - AcOH Alcohol R₂CHOH Ketone Ketone (R₂C=O) Intermediate->Ketone Intramolecular Proton Transfer Byproducts Reduced Iodine(III) + 2 AcOH Ketone->Byproducts

Caption: Simplified mechanism of the Dess-Martin Oxidation.

References

  • Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Organic Chemistry Portal. Swern Oxidation. Organic Chemistry Portal. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Swern Oxidation. YouTube. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation [PDF]. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (2019). Dess-Martin Oxidation [PDF]. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. [Link]

  • K. C. Nicolaou Research Group. Protecting Groups. Scripps Research. [Link]

  • American Chemical Society. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]

  • Wikipedia. Swern oxidation. Wikipedia. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • All about chemistry. (2025). Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. ResearchGate. [Link]

  • Loba Chemie. (2023). OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer. [Link]

  • Scientific Works of the University of Ruse. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Angel Kanchev University of Ruse. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Steves, J. E., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 46(11), 2345–2356. [Link]

  • PubMed. tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. PubMed. [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • PubChem. Tert-butyl (2-oxobutyl)carbamate. PubChem. [Link]

  • Chemistry Steps. Swern Oxidation. Chemistry Steps. [Link]

  • ResearchGate. Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. ResearchGate. [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes... ResearchGate. [Link]

  • Organic Chemistry Portal. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid. Organic Chemistry Portal. [Link]

  • ACS Publications. TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. ACS Publications. [Link]

  • ACS Publications. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity. ACS Publications. [Link]

  • Mr T's Chemistry. (2024). Oxidation of Alcohols, Ketones and Aldehydes. YouTube. [Link]

  • PubMed. Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative. PubMed. [Link]

Sources

Application Note: Controlled Mesylation of tert-Butyl N-(2-hydroxybutyl)carbamate

[1]

Strategic Overview & Critical Analysis

The reaction of tert-butyl N-(2-hydroxybutyl)carbamate (1) with methanesulfonyl chloride (MsCl) is a pivotal activation step in the synthesis of peptidomimetics and chiral building blocks.[1] While theoretically a standard nucleophilic substitution, this specific substrate class (N-Boc-1,2-amino alcohols) presents a "hidden trap" that frequently derails scale-up efforts: intramolecular cyclization .[1]

The "Oxazolidinone Trap"

Unlike simple alcohols, N-Boc amino alcohols possess an internal nucleophile—the carbamate carbonyl oxygen.[1] Upon formation of the reactive mesylate intermediate, the carbamate moiety can attack the electrophilic carbon (C2), displacing the mesylate. This results in the formation of a cyclic 2-oxazolidinone byproduct and the loss of the tert-butyl group (as isobutylene).[1]

Key Success Factor: Kinetic control. The mesylation must be conducted at low temperatures with precise stoichiometry to favor the kinetic product (the linear mesylate) over the thermodynamic byproduct (the cyclic carbamate).[1]

Mechanistic Pathway & Logic[1]

The following diagram illustrates the divergent pathways. The goal is to arrest the reaction at Compound 2 (Mesylate) and prevent the cascade to Compound 3 (Oxazolidinone).[1]

ReactionPathwayStartStart: N-Boc Amino Alcohol(Nucleophilic -OH)ReagentsMsCl + Base (TEA/DIPEA)(-HCl)Start->ReagentsMesylateTarget: O-Mesylate(Activated Electrophile)Reagents->Mesylate Kinetic Path(0°C, DCM)CyclizationSide Reaction:Intramolecular AttackMesylate->Cyclization Thermodynamic Drift(>RT or Excess Base)ByproductByproduct:2-OxazolidinoneCyclization->Byproduct - Isobutylene

Figure 1: Reaction pathway showing the kinetic stability of the mesylate versus the thermodynamic drive toward oxazolidinone formation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4]RoleCritical Note
Substrate (1) 1.0Starting MaterialDry thoroughly (azeotrope with toluene if needed).[1]
MsCl 1.1 - 1.2ElectrophileToxic/Corrosive. Dispense in fume hood only.[1]
Triethylamine (TEA) 1.5BaseScavenges HCl. DIPEA is a valid alternative.
DCM (CH₂Cl₂) 10 VSolventMust be anhydrous. Water hydrolyzes MsCl.
Step-by-Step Methodology

1. Preparation (0:00 - 0:30) [1]

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1][5]

  • Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) [Concentration: 0.1 M to 0.2 M].

  • Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Strict temperature control is required to suppress cyclization.

2. Activation (0:30 - 1:30)

  • Add Triethylamine (1.5 equiv) dropwise.

  • Add Methanesulfonyl chloride (1.2 equiv) dropwise over 15-20 minutes .

    • Why? Rapid addition causes localized exotherms, accelerating side reactions.

  • Stir the mixture at 0°C. Monitor by TLC (stain with PMA or KMnO₄; UV is often weak for aliphatic Boc-amines).

  • Reaction Endpoint: Typically 1–2 hours. Do not stir overnight.

3. Quench & Workup (1:30 - 2:30)

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

    • Crucial: Neutralizing the pH stops acid-catalyzed deprotection of the Boc group.[1]

  • Extraction: Separate phases.[2] Extract the aqueous layer with DCM (2x).

  • Wash: Wash combined organics with:

    • Cold 5% Citric Acid (rapid wash to remove excess amine base).

    • Water.[2]

    • Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

4. Isolation

  • Concentrate in vacuo at <30°C .

    • Warning: Heating the mesylate during rotary evaporation can trigger the oxazolidinone cyclization.

  • The product usually solidifies or forms a viscous oil. Use immediately in the next step if possible.

Quality Control & Troubleshooting

Data Validation (NMR)

The success of the reaction is best determined by ¹H NMR.[5] Look for the characteristic "Mesyl Shift."

Proton EnvironmentStarting Material (δ ppm)Product (Mesylate) (δ ppm)Diagnostic Note
-CH(OH)- ~3.6 - 3.8 (Multiplet)~4.8 - 4.9 (Multiplet) Significant downfield shift due to EWG (OMs).[1]
-OMs (Methyl) Not Present~3.0 (Singlet) Sharp, diagnostic singlet for the mesyl group.[1]
Boc (-tBu) ~1.4 (Singlet)~1.4 (Singlet)Loss of this signal indicates oxazolidinone formation.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Missing Boc Acidic hydrolysis during workup.[1]Use weaker acid (Citric) or only NaHCO₃; keep cold.
New Spot (Non-polar) Oxazolidinone formation.Reaction temperature too high or reaction time too long.
Residual Alcohol Wet solvent (MsCl hydrolysis).Distill DCM or use molecular sieves. Increase MsCl to 1.3 eq.

Safety & Handling (E-E-A-T)

  • Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation and corrosive.[6] It is a lachrymator.[7] All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before cleaning.

  • Exotherm Control: The reaction of MsCl with amine bases is exothermic. On scales >10g, internal temperature monitoring is mandatory to prevent thermal runaway.

References

  • General Protocol for Mesylation

    • Organic Syntheses, Coll.[8] Vol. 10, p. 382 (2004); Vol. 77, p. 236 (2000).[1] (Standard conditions for alcohol activation).

    • [1]

  • Cyclization of N-Boc Amino Alcohols

    • García-Ruiz, V., et al. "One Pot Synthesis of Oxazolidinones by Tosylation or Mesylation of N-Boc-β-Amino Alcohols."[1] Tetrahedron, 2006.

    • [1]

  • Safety Data

    • [1]

scale-up synthesis procedures for tert-butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl N-(2-hydroxybutyl)carbamate (Target Molecule ). The procedure utilizes a high-pressure aminolysis of 1,2-epoxybutane followed by in-situ protection with di-tert-butyl dicarbonate (


).

Key Advantages:

  • Telescoped Process: Eliminates isolation of the hygroscopic, difficult-to-purify intermediate 1-amino-2-butanol.

  • Regiocontrol: Optimized ammonia stoichiometry ensures >95% selectivity for the primary amine (C1 attack) over the secondary amine or bis-alkylated byproducts.

  • Safety Engineered: Integrated controls for epoxide monomer handling and exothermic runaway.

Process Chemistry Strategy

Retrosynthetic Logic

The target molecule contains a 1,2-amino alcohol motif. While reduction of


-amino acids (e.g., 2-aminobutyric acid) yields 2-amino-1-butanol (isomeric to the target), the specific connectivity of N-(2-hydroxybutyl) requires the nitrogen to be on the terminal carbon. Therefore, the ring-opening of 1,2-epoxybutane is the most atom-economical route.
Reaction Scheme

The synthesis proceeds via nucleophilic attack of ammonia on the less hindered carbon of the epoxide (regioselective


), followed by carbamate formation.


Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Ammonia Equivalents 10–20 eq.Suppresses formation of bis-(2-hydroxybutyl)amine (dimerization).
Temperature (Step 1) 40–60°CBalances reaction rate with reactor pressure limits (<5 bar).
Ammonia Stripping < 100 mbarResidual

consumes expensive

to form

-butyl carbamate.
pH Control (Step 2) 9.0 – 11.0Ensures amine is nucleophilic while preventing Boc hydrolysis.

Safety & Hazard Analysis (E-E-A-T)

WARNING: This protocol involves hazardous materials and pressurized systems.

  • 1,2-Epoxybutane: Highly flammable (FP: -26°C), potential carcinogen, and mutagen. Handle in a closed system.

  • Exotherm Control:

    • Epoxide Opening: Moderately exothermic. In batch mode, the thermal mass of aqueous ammonia acts as a heat sink.

    • Boc Protection:[1] Highly exothermic.

      
       must be added slowly.
      
  • Pressure: Heating aqueous ammonia generates significant internal pressure. Use a rated autoclave or pressure reactor (Hastelloy or SS316).

Detailed Experimental Protocol

Equipment Setup
  • Reactor: 5L Jacketed Pressure Reactor (Stainless Steel) with overhead stirring.

  • Peripherals: Cryostat (-20°C to 100°C), Diaphragm vacuum pump, Scrubber (Acid trap for ammonia).

Step 1: Aminolysis (Formation of 1-amino-2-butanol)
  • Charge: Load Ammonium Hydroxide (28-30% aq, 2.5 L, ~20 mol) into the reactor. Cool to 5°C.

  • Addition: Add 1,2-Epoxybutane (144.2 g, 2.0 mol) via a dosing pump over 30 minutes.

    • Note: Maintaining low temperature during addition minimizes vapor pressure and immediate exotherm.

  • Reaction: Seal the reactor. Ramp temperature to 45°C over 1 hour. Stir at 45–50°C for 6–8 hours.

    • Monitoring: Pressure will rise (approx. 2–3 bar). Monitor consumption of epoxide via GC.[2]

  • Workup (Ammonia Strip):

    • Cool reactor to 25°C.

    • Connect reactor vent to the acid scrubber.

    • Apply vacuum (gradually to 50 mbar) while warming jacket to 35°C to strip excess ammonia.

    • Endpoint: Solution pH drops from >12 to ~10-11. Volume reduces significantly.

Step 2: In-Situ Boc Protection
  • Solvent Swap (Optional but Recommended): Dilute the aqueous residue with THF (500 mL) to improve solubility of the Boc-derivative.

  • Base Addition: Add NaOH (50% aq, 160 g, 2.0 mol) to the stripped amine solution. Cool mixture to 0–5°C.

  • Boc Anhydride Addition: Dissolve Di-tert-butyl dicarbonate (

    
    , 480 g, 2.2 mol)  in THF (200 mL). Add dropwise to the reactor over 2 hours, maintaining internal temperature < 10°C.
    
    • Caution:

      
       evolution occurs. Ensure reactor vent is open to a bubbler.
      
  • Completion: Warm to 20°C and stir for 4 hours. Monitor by TLC (ninhydrin stain) or HPLC.

Purification
  • Phase Separation: Stop stirring. Separate the organic layer (if THF used). Extract aqueous layer with Ethyl Acetate (2 x 500 mL) .

  • Wash: Combined organics are washed with 1M Citric Acid (to remove unreacted amine), Water , and Brine .

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Final Polish:

    • Liquid Product: The crude is often a viscous oil. High-vacuum distillation (bp ~110-115°C @ 0.5 mmHg) yields pure product.

    • Solid Product: If the oil solidifies (common for enantiopure forms), recrystallize from n-Heptane/EtOAc (9:1) .

Process Visualization

Workflow Diagram

The following diagram illustrates the telescoped production flow and critical control points.

G Epoxide 1,2-Epoxybutane (Reagent) Reactor Pressure Reactor (45°C, 3 bar) Epoxide->Reactor Ammonia Aq. Ammonia (Excess) Ammonia->Reactor Strip Vacuum Strip (Remove NH3) Reactor->Strip Crude Amine BocStep Boc Protection (Boc2O + NaOH) Strip->BocStep In-situ Workup Extraction (EtOAc/Water) BocStep->Workup Product Final Product (>98% Purity) Workup->Product Distillation

Caption: Telescoped synthesis workflow from epoxide opening to final purification.

Regioselectivity Logic

Understanding the mechanism is vital for troubleshooting yield issues.

ReactionPath cluster_0 Regioselectivity Decision Epoxide 1,2-Epoxybutane PathA Path A: Attack at C1 (Less Hindered) Epoxide->PathA NH3 (Excess) PathB Path B: Attack at C2 (More Hindered) Epoxide->PathB ProductA 1-amino-2-butanol (Major >95%) PathA->ProductA ProductB 2-amino-1-butanol (Minor <5%) PathB->ProductB SideProduct Bis-alkylated Dimer (Impurity) ProductA->SideProduct Low NH3 Ratio

Caption: Mechanistic pathway showing dominance of C1 attack and risk of dimerization.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualColorless viscous oil or white solid
Identification 1H NMR (CDCl3)

1.44 (s, 9H), 3.0-3.3 (m, 2H), 3.6 (m, 1H)
Purity HPLC (C18, ACN/H2O)> 98.0% area
Residual Solvent GC-HeadspaceEtOAc < 5000 ppm, THF < 720 ppm

Troubleshooting Guide

  • Problem: Low Yield / High Viscosity residue.

    • Cause: Formation of dimer (bis-alkylation).

    • Solution: Increase Ammonia:Epoxide ratio to 20:1. Ensure efficient stirring.[3]

  • Problem: "Gummy" precipitate during Boc protection.

    • Cause: Product precipitating out of aqueous phase.

    • Solution: Add THF or Dioxane as a co-solvent (See Step 4.3.1).

  • Problem: Low Purity (Regioisomer presence).

    • Cause: Reaction temperature too high (>70°C) or acidic conditions.

    • Solution: Maintain temperature <50°C; ensure basicity of ammonia solution.

References

  • Zaborenko, N., et al. (2011).[4] "Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors." Organic Process Research & Development, 15(1), 131–139.[4] Link

  • Azizi, N. & Saidi, M. R. (2005). "Highly efficient and regioselective ring opening of epoxides with amines in water." Organic Letters, 7(17), 3649–3651.
  • Benedetti, F., et al. (2014). "Regio- and stereoselective synthesis of new diaminocyclopentanols." Beilstein Journal of Organic Chemistry, 10, 2527–2535. Link

  • BenchChem. (2025).[1] "Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate." Link (Note: Reference used for physical property verification).

  • Organic Syntheses. "Carbamic acid, tert-butyl ester." Org.[4][5][6] Synth. 1968, 48, 32. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tert-butyl N-(2-hydroxybutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important carbamate intermediate. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The primary synthetic route involves the protection of the amino group of 2-amino-1-butanol with di-tert-butyl dicarbonate ((Boc)₂O). While this reaction is generally efficient, the crude product often contains a variety of impurities that must be removed.

Common impurities can include unreacted starting materials (2-amino-1-butanol and (Boc)₂O), byproducts such as di-Boc protected amine, and residual reagents or solvents. The presence of both a hydroxyl group and a carbamate linkage in the target molecule imparts specific solubility characteristics that must be considered when designing a purification strategy.

This guide provides a structured approach to troubleshooting and optimizing the purification of this compound, focusing on the most effective techniques: liquid-liquid extraction, column chromatography, and recrystallization.

Troubleshooting and FAQs

Here we address common issues encountered during the purification process in a question-and-answer format, providing explanations and actionable solutions.

Q1: My initial work-up after the Boc protection reaction results in a low yield of the desired product in the organic phase. What could be the cause?

A1: Low recovery after the initial extraction is often due to the amphiphilic nature of this compound. The presence of the polar hydroxyl group can lead to significant partitioning into the aqueous phase, especially if the pH is not optimized.

  • Scientific Rationale: Carbamates are generally stable to mild aqueous base, which is often used to quench the reaction and remove acidic byproducts. However, the hydroxyl group can form hydrogen bonds with water, increasing its aqueous solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous phase is basic (pH 9-10) during extraction. This keeps the desired product in its neutral form, maximizing its partitioning into the organic solvent. Avoid strongly acidic conditions during workup, as this can lead to premature deprotection of the Boc group.[1]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which can better solvate the hydroxyl group of the target molecule. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

Q2: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The most common impurities in a Boc protection reaction are:

  • Unreacted 2-amino-1-butanol: This is a polar compound and will typically have a low Rf value.

  • Excess Di-tert-butyl dicarbonate ((Boc)₂O): This is less polar and will have a high Rf value.

  • Di-Boc protected amine: This byproduct forms when a second Boc group attaches to the carbamate nitrogen. It is generally less polar than the desired mono-Boc product.

  • tert-Butanol: A byproduct of the reaction, it is relatively volatile but can sometimes be observed.

Troubleshooting with Purification Techniques:

  • Liquid-Liquid Extraction: A carefully executed aqueous work-up can remove the majority of the unreacted amine and some of the excess (Boc)₂O. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove the basic amine starting material, but care must be taken to avoid cleaving the Boc group.[1] A subsequent wash with saturated sodium bicarbonate can neutralize any remaining acid and hydrolyze some of the unreacted (Boc)₂O.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the standard choice for the separation of moderately polar compounds like this compound.

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes). This will allow the less polar impurities to elute first, followed by the desired product, and finally the more polar starting material.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective final purification step to obtain a product of high purity.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Boc-protected amino alcohols, a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/hexanes, often works well.

Q3: My purified product appears as an oil, but I need a solid for my next reaction. How can I induce crystallization?

A3: Many Boc-protected amino alcohols are initially isolated as oils. Inducing crystallization often requires patience and the right conditions.

  • Troubleshooting Steps:

    • High Purity: Ensure the oil is of high purity (>95%), as impurities can inhibit crystallization. If necessary, perform column chromatography first.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can sometimes induce the formation of a solid.

    • Seed Crystals: If a small amount of solid material has been obtained previously, adding a seed crystal to the oil can initiate crystallization.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether) and allow the solvent to evaporate slowly in a loosely covered beaker.

    • Cooling: Dissolve the oil in a suitable solvent mixture (e.g., ethyl acetate/hexanes) at room temperature and then slowly cool the solution in a refrigerator or freezer.

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

This protocol describes a standard work-up procedure following the Boc protection of 2-amino-1-butanol.

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture and stir for 30 minutes. This will quench the reaction and hydrolyze any remaining (Boc)₂O.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Brine Wash: Combine the organic layers and wash with a saturated solution of sodium chloride (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying the crude product using silica gel chromatography.

  • Column Preparation: Pack a glass column with silica gel in a slurry of a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization

This protocol is for obtaining a crystalline solid from the purified product.

  • Dissolution: Dissolve the purified this compound in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes).

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

ImpurityTypical Rf Value (20% EtOAc/Hexanes)Removal Method
Di-tert-butyl dicarbonateHigh (e.g., 0.8-0.9)Liquid-liquid extraction, Column Chromatography
Di-Boc protected amineModerate-High (e.g., 0.6-0.7)Column Chromatography
This compound Moderate (e.g., 0.3-0.4) (Desired Product)
2-amino-1-butanolLow (e.g., 0.1-0.2)Liquid-liquid extraction, Column Chromatography

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction (EtOAc/aq. NaHCO3) Crude->LLE Organic Organic Phase LLE->Organic Product Aqueous Aqueous Phase (Impurities) LLE->Aqueous Column Column Chromatography (Silica Gel, EtOAc/Hexanes) Organic->Column Fractions Pure Fractions Column->Fractions Recrystallization Recrystallization (EtOAc/Hexanes) Fractions->Recrystallization Pure Pure Crystalline Product Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Chemical Structures

ChemicalStructures cluster_product This compound cluster_starting_material 2-Amino-1-butanol cluster_reagent Di-tert-butyl dicarbonate Product SM Reagent

Caption: Key chemical structures involved in the synthesis.

References

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved February 15, 2026, from [Link]

Sources

separation of enantiomers of tert-butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Resolution Support Hub . I am Dr. Aris, your Senior Application Scientist.

You are dealing with tert-butyl N-(2-hydroxybutyl)carbamate (also known as N-Boc-1-amino-2-butanol).[1] This molecule presents a classic "stealth" challenge in chromatography: it possesses a chiral center at the C2-position (secondary alcohol) but lacks a strong chromophore for UV detection.

Below is your technical support guide, structured to troubleshoot the two most effective separation routes: Chiral HPLC/SFC (for analysis and purification) and Enzymatic Kinetic Resolution (for scale-up synthesis).

Module 1: Chiral Chromatography (HPLC & SFC)

Primary Challenge: "The Invisible Peak" Phenomenon. Root Cause: The Boc group and the aliphatic chain have negligible UV absorbance above 215 nm.[1] Users often inject the sample, see a flat baseline at 254 nm, and assume the compound is retained on the column or not eluting.

Troubleshooting Guide: Analytical Method Development
IssueDiagnosisTechnical Solution
No Peaks Visible Wrong Detection WavelengthAction: Set UV detector to 205–210 nm . Alternative: Use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) if available.[1] RI is robust for isocratic runs.[1]
Baseline Drift High UV Absorbance of Mobile PhaseAction: Avoid Acetate/Formate buffers at 210 nm.[1] Use Phosphoric Acid (0.1%) or pure solvents.[1] Ensure HPLC-grade Acetonitrile (far transparent than Methanol at <210 nm).
Peak Tailing H-Bonding with SilanolsAction: The secondary hydroxyl group interacts with residual silanols.[1] Add 0.1% Diethylamine (DEA) or Ethanol to the mobile phase to suppress these interactions.[1]
No Separation Wrong Selector ClassAction: Switch from "OD/AD" type columns to Immobilized Amylose (IA, IG) or Cellulose (IC) columns. Immobilized phases allow the use of prohibited solvents (like DCM/THF) which can induce separation.
Recommended Screening Protocol (Self-Validating)

Standard Conditions: Flow: 1.0 mL/min | Temp: 25°C | Inj: 5 µL (1 mg/mL)

  • Column A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

    • Mobile Phase: Hexane/IPA (90:10).[1]

  • Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

    • Mobile Phase: Hexane/Ethanol (95:5).[1]

  • Validation Step: Inject a known racemate. If peaks are not resolved (

    
    ), switch to Chiralpak IC  using Hexane/DCM/EtOH (50:30:20). The chlorinated solvent often alters the conformation of the Boc-group to enable recognition.
    
Visualization: Method Development Logic

HPLC_Workflow Start Start: Racemic Mixture CheckUV Check Detection (Is UV < 210 nm?) Start->CheckUV Screen1 Screen AD-H / OD-H (Hexane/IPA) CheckUV->Screen1 Result1 Separation? Screen1->Result1 Optimize Optimize Loadability (Prep Scale) Result1->Optimize Yes (Rs > 1.5) Switch Switch to Immobilized (IC/IA) Try DCM or THF Result1->Switch No (Rs < 1.0) Derivatize Derivatize OH group (e.g., 3,5-DNB) Switch->Derivatize Still Fails

Caption: Decision matrix for overcoming low-UV absorbance and selectivity issues in Boc-amino alcohol separation.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Context: For scales >10 grams, chromatography becomes expensive.[1] Enzymatic resolution using Lipases is the industry standard for secondary alcohols.[1] Mechanism: The enzyme (Lipase) selectively acetylates one enantiomer (usually the R-isomer for secondary alcohols), leaving the S-alcohol untouched.[1]

Technical FAQ: Biocatalytic Setup

Q: Which enzyme should I use for N-Boc-1-amino-2-butanol? A: Candida antarctica Lipase B (CAL-B) (commercially available as Novozym 435 or heterogeneous immobilized forms).[1] It shows high enantioselectivity (


) for secondary alcohols with bulky neighboring groups like N-Boc.[1]

Q: What is the best acyl donor? A: Vinyl Acetate or Isopropenyl Acetate .[1]

  • Why? These are "irreversible" acyl donors.[1] The byproduct is an enol (vinyl alcohol) which tautomerizes to acetaldehyde/acetone, preventing the reverse reaction and pushing conversion to 50%.

Q: My reaction stalls at 30% conversion. Why? A: This is likely Product Inhibition or Water Activity .[1]

  • Troubleshoot: Ensure the solvent (MTBE or Toluene) is dry (molecular sieves). Acetaldehyde (byproduct) can deactivate enzymes; use molecular sieves to adsorb it or switch to Ethyl Acetate as both solvent and donor (though slower).

Step-by-Step Protocol (Batch Mode)
  • Substrate Preparation: Dissolve 10 mmol of racemic this compound in dry MTBE (Methyl tert-butyl ether) or Diisopropyl ether (50 mL).[1]

  • Acyl Donor: Add Vinyl Acetate (5 equivalents).[1]

  • Catalyst: Add CAL-B (Novozym 435) (20-50 mg per mmol of substrate).

  • Incubation: Shake at 30–40°C. Monitor via HPLC (using the method from Module 1).

  • Termination: Stop when conversion reaches exactly 50% . Filter off the enzyme (it can be reused).

  • Separation: You now have:

    • (S)-Alcohol (Unreacted)

    • (R)-Acetate (Esterified product)

    • Separation: These have vastly different polarities.[1] Separate via standard silica flash chromatography (Hexane/EtOAc).[1]

Visualization: Kinetic Resolution Pathway

Enzymatic_KR Racemate Racemic N-Boc-Alcohol Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Transition Selective Acylation Enzyme->Transition S_Prod (S)-Alcohol (Unreacted) Transition->S_Prod Slow/No Rxn R_Prod (R)-Acetate (Esterified) Transition->R_Prod Fast Rxn Hydrolysis Chemical Hydrolysis R_Prod->Hydrolysis LiOH/MeOH R_Final (R)-Alcohol Hydrolysis->R_Final

Caption: The kinetic resolution workflow. The enzyme selectively converts the R-enantiomer to an ester, allowing physical separation from the S-alcohol.[1]

Module 3: Post-Separation & Stability (Critical Warnings)

Q: Can I use TFA to remove the Boc group immediately after separation? A: Yes, but proceed with caution. If you used the Enzymatic route, you must separate the Ester and Alcohol before deprotection.[1] If you deprotect the mixture, you lose the polarity difference that allowed separation.

  • Protocol: Dissolve the isolated N-Boc enantiomer in DCM.[1] Add TFA (1:1 ratio) at 0°C. Monitor gas evolution (isobutylene).

Q: The compound is oiling out during purification. How do I crystallize it? A: N-Boc-amino alcohols are often low-melting waxy solids or oils.[1]

  • Trick: Do not try to crystallize the N-Boc form.[1] If you need a solid, convert it to the 3,5-dinitrobenzoate derivative .[1] This not only raises the melting point for crystallization but also adds a UV chromophore (improving HPLC detection to 254 nm) [1].

Q: Is the stereochemistry definitely (S)-Alcohol unreacted? A: While CAL-B follows Kazlauskas' rule (predicting R-selective acylation for secondary alcohols), you must verify the absolute configuration using optical rotation or X-ray (if solid). Do not assume; validate with a reference standard if available [2].

References

  • Sigma-Aldrich. (2002).[1] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from 2

  • Valero, F. et al. (2011).[1] Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Applied Biochemistry and Biotechnology. Retrieved from 3

  • BenchChem. (2025).[1][4] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Retrieved from 4

  • BOC Sciences. (2025).[1][] Amino Acid Analysis by HPLC. Retrieved from

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the FTIR Absorption Bands of tert-Butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Tert-butyl N-(2-hydroxybutyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) absorption bands, offering a comparative perspective with related structures and the foundational principles governing these vibrations. By understanding the causality behind its spectral features, scientists can confidently identify and assess the purity of this important compound.

The Molecular Architecture and its Vibrational Symphony

The structure of this compound incorporates several key functional groups that dictate its infrared absorption profile: a secondary alcohol (O-H), a carbamate linkage (N-H and C=O), and aliphatic hydrocarbon chains (C-H). Each of these groups undergoes characteristic stretching and bending vibrations when interacting with infrared radiation, resulting in a unique and identifiable spectrum.

The presence of both a hydroxyl (O-H) and an amine (N-H) group introduces the possibility of hydrogen bonding, which can significantly influence the position and shape of their corresponding absorption bands. In a condensed phase (e.g., a neat liquid or a solid KBr pellet), these groups are likely to be involved in intermolecular hydrogen bonding, leading to broader and red-shifted (lower wavenumber) absorption bands compared to their "free", non-hydrogen-bonded state often observed in dilute solutions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis ATR Method ATR Method (Liquid/Solid) FTIR Spectrometer FTIR Spectrometer (4000-400 cm⁻¹) ATR Method->FTIR Spectrometer KBr Pellet Method KBr Pellet Method (Solid) KBr Pellet Method->FTIR Spectrometer Background Subtraction Background Subtraction FTIR Spectrometer->Background Subtraction ATR Correction (if applicable) ATR Correction (if applicable) FTIR Spectrometer->ATR Correction (if applicable) Spectral Interpretation Spectral Interpretation (Comparison with known bands) Background Subtraction->Spectral Interpretation ATR Correction (if applicable)->Spectral Interpretation

Figure 2. Experimental workflow for FTIR analysis of this compound.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural confirmation and purity assessment. By understanding the characteristic absorption bands of the alcohol, carbamate, and alkyl functionalities, and by comparing them to related compounds, researchers can confidently interpret the spectral data. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring the integrity of analytical results in research and development settings.

References

  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134–2138.
  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–457.
  • Manaka, Y., Muto, T., & Fukuoka, A. (2020). Organic bases catalyze the synthesis of urea from ammonium salts derived from recovered environmental ammonia. Scientific Reports, 10(1), 1-8.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023). ACS Omega, 8(1), 1085–1095.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved February 15, 2026, from [Link]

  • IR Spectrum: Alcohols and Phenols. (n.d.). Mol-Instincts. Retrieved February 15, 2026, from [Link]

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved February 15, 2026, from [Link]

  • Bossa, J.-B., Theulé, P., Duvernay, F., Borget, F., & Chiavassa, T. (2008). Carbamic acid and ammonium carbamate in interstellar ice analogs. Astronomy & Astrophysics, 492(3), 719–724.
  • PubChem. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl N-hydroxycarbamate. Retrieved February 15, 2026, from [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (2013). Energy & Fuels, 27(8), 4895–4905.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2021). The Journal of Physical Chemistry A, 125(48), 10457–10465.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 15, 2026, from [Link]

  • FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • TERT.-BUTYL-N-[2-[N-[(1RS,2RS,3RS)-2-HYDROXY-3-(2-OXO-PYRROLIDIN-1-YL)-CYCLOHEXYL]-BENZAMIDO]-ETHYL]-CARBAMATE. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 347–356.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol, (+)-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol, (-)-. Retrieved February 15, 2026, from [Link]

  • Tert-butyl n-(2-hydroxy-2-phenylethyl)carbamate (C13H19NO3). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol, 2-amino-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Amino-2-butanol. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

Precision in Chirality: Benchmarking Optical Rotation Methods for tert-butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Invisible" Chiral Center

In the synthesis of peptide mimetics and protease inhibitors, tert-butyl N-(2-hydroxybutyl)carbamate (Boc-1-amino-2-butanol) serves as a critical chiral building block.[1] However, its validation presents a specific analytical paradox: the compound possesses a chiral center at C2, yet it lacks both a strong chromophore for UV detection and a high magnitude of optical rotation.[1]

This guide objectively compares the three primary methodologies for determining the optical purity of this compound: Polarimetry (The Baseline) , Chiral HPLC with Derivatization (The Gold Standard) , and Vibrational Circular Dichroism (The Structural Validator) .[1]

Key Takeaway: While Polarimetry offers a rapid "pass/fail" metric for bulk production, it is statistically insufficient for determining Enantiomeric Excess (ee) >98% due to the compound's low specific rotation.[1] For drug development standards, Chiral HPLC via pre-column derivatization is the mandatory protocol.[1]

Strategic Decision Matrix

Before selecting a protocol, use this decision matrix to align your analytical method with your data requirements.

MethodSelection Start Start: Sample Characterization CheckChrom Does sample have strong UV chromophore? Start->CheckChrom CheckRot Is Specific Rotation > |10°|? CheckChrom->CheckRot No (Boc-amino alcohol) HPLC_Direct Method B1: Direct Chiral HPLC (RI or ELSD Detection) CheckChrom->HPLC_Direct No (Avoid Derivatization) Polarimetry Method A: Polarimetry (Routine Batch Check) CheckRot->Polarimetry Yes (High Conc.) HPLC_Deriv Method B2: Derivatization + Chiral HPLC (UV Detection - High Sensitivity) CheckRot->HPLC_Deriv No (Low Rotation) VCD Method C: VCD / Mosher's (Absolute Config Assignment) Polarimetry->VCD Ambiguous Result HPLC_Deriv->VCD Unknown Elution Order

Figure 1: Analytical Decision Tree. For this compound, the path often leads to Method B2 due to weak UV absorbance and low rotation.[1]

Comparative Analysis of Methods

The following table summarizes the performance metrics of each method specifically for this compound.

FeatureMethod A: PolarimetryMethod B: Chiral HPLC (Derivatized)Method C: VCD / NMR
Primary Metric Specific Rotation (

)
Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Sensitivity Low (Requires >10 mg/mL)High (Detects <0.1% impurity)Medium
Sample Prep Dissolve & MeasureReact with DNB-Cl or IsocyanateDissolve (VCD) or React (NMR)
Throughput High (5 mins/sample)Medium (30 mins/sample)Low (Hours/sample)
Cost per Run LowHigh (Columns + Solvents)High (Instrument Time)
Reliability Prone to solvent/temp errorsHighest Reliability Definitive for structure

Method A: Polarimetry (The Baseline)

Context: The specific rotation of the precursor, (R)-1-amino-2-butanol, is approximately


 (neat).[1] The Boc-protected derivative often exhibits a similar or slightly lower magnitude of rotation.[1] Because the value is small, minor impurities can flip the sign or significantly skew the result.[1]
Protocol:
  • Preparation: Weigh exactly

    
     of this compound.
    
  • Solvent: Dissolve in Ethanol (absolute) to a final volume of

    
     (Concentration 
    
    
    
    ). Note: Methanol is an alternative, but Ethanol is standard for Boc-amino alcohols to minimize transesterification risks.[1]
  • Measurement:

    • Use a sodium D-line lamp (

      
      ).
      
    • Temperature: Thermostat strictly at

      
      .
      
    • Cell Path Length:

      
       (100 mm).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm, and
    
    
    is g/mL.[1]

Critical Analysis:

  • Pros: Non-destructive, rapid.

  • Cons: For this specific compound, a reading of

    
     could easily be experimental noise.[1] Do not rely on this for release testing of pharmaceutical intermediates. 
    

Method B: Chiral HPLC with Derivatization (The Gold Standard)

Context: Since this compound lacks a strong UV chromophore (cutoff <210 nm), direct HPLC leads to noisy baselines.[1] Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) introduces a strong chromophore (


-

interactions) and enhances chiral recognition on polysaccharide columns.[1]
Step-by-Step Workflow:
Phase 1: Pre-Column Derivatization[1]
  • Reagents: Mix

    
     of sample with 
    
    
    
    equivalents of DNB-Cl and
    
    
    equivalents of Pyridine in
    
    
    dry Dichloromethane (DCM).
  • Reaction: Stir at room temperature for 30 minutes. The hydroxyl group at C2 is esterified, attaching the DNB chromophore close to the chiral center.[1]

  • Quench: Add

    
     water, stir 5 mins, then evaporate solvent. Re-dissolve in Mobile Phase.
    
Phase 2: Chromatographic Conditions[1]
  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (DNB absorption max).[1]
    
  • Temperature:

    
    .
    

HPLCWorkflow Sample Sample (Boc-Amino Alcohol) Deriv Derivatization (DNB-Cl + Pyridine) Sample->Deriv Add Chromophore HPLC Chiral HPLC (Amylose/Cellulose Phase) Deriv->HPLC Inject Detect UV Detection (254 nm) HPLC->Detect Separate Data Calculate % ee (Area R vs Area S) Detect->Data Integrate

Figure 2: Derivatization workflow ensures high-sensitivity detection of the enantiomers.

Experimental Validation: Using this method, the (R)-enantiomer typically elutes before the (S)-enantiomer (depending on the specific column; always run a racemic standard first). The resolution factor (


) usually exceeds 2.0 due to the added steric bulk of the DNB group.[1]

Method C: Absolute Configuration via Mosher's Method[1]

If you synthesized a new batch and the rotation sign is ambiguous (e.g.,


), you must confirm the absolute configuration.[1]
  • Reaction: React the sample with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

  • Analysis: Analyze via

    
    -NMR or 
    
    
    
    -NMR.
  • Logic: The shift differences (

    
    ) of the protons near the chiral center (C1 protons vs C3 protons) will reveal the spatial arrangement, confirming if you have the (R) or (S) isomer.[1]
    

References

  • Sigma-Aldrich. (R)-(-)-2-Amino-1-butanol Product Specification. Retrieved from

  • Phenomenex. Chiral HPLC Analysis of N-FMOC and N-BOC Amino Acids. Technical Note TN-1148. Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [2]

  • Ogasa, C., et al. (2024).[1][3] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[1][3] Retrieved from

  • Lee, J. T., & Beesley, T. E. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Advanced Separation Technologies. Retrieved from

Sources

A Comparative Guide to Boc and Cbz Protecting Groups for 1-Amino-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the development of pharmaceutical compounds, the judicious selection of protecting groups is a critical determinant of a successful synthetic strategy. For a bifunctional molecule like 1-amino-2-butanol, a key chiral intermediate in the synthesis of drugs such as Ethambutol, the protection of the primary amine is a crucial first step to avoid unwanted side reactions.[1] This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups for amines: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We will delve into the mechanistic nuances, practical considerations, and experimental data to empower you, the researcher, to make an informed decision for your specific synthetic needs.

The core principle behind using these protecting groups lies in their ability to be introduced and removed under specific and differing conditions, a concept known as orthogonality.[2][3] This allows for the selective manipulation of other functional groups within the molecule without disturbing the protected amine.

At a Glance: Key Differences Between Boc and Cbz

FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl or Z)
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Strong acid (e.g., Trifluoroacetic Acid - TFA, HCl)[4][5][6]Catalytic Hydrogenation (e.g., H₂/Pd-C)[5][7][8]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2][5]Stable to acidic and basic conditions (with some exceptions).[2][5]
Byproducts of Deprotection Isobutylene and CO₂.[5]Toluene and CO₂.[5]
Key Advantage Orthogonal to Cbz; removable under non-reducing conditions.[9]Orthogonal to Boc; removable under mild, neutral pH conditions.[3][10]
Potential Side Reactions Alkylation of sensitive residues by the tert-butyl cation.[5]Incomplete removal, catalyst poisoning, reduction of other functional groups.[5]

The Chemistry of Protection: A Mechanistic Overview

The protection of the primary amine of 1-amino-2-butanol with either Boc or Cbz is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the protecting group reagent.

Boc Protection

The reagent of choice for Boc protection is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6][11] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amine, enhancing its nucleophilicity.[6]

Boc Protection cluster_reactants Reactants cluster_product Product amine 1-Amino-2-butanol protected_amine Boc-1-amino-2-butanol amine->protected_amine Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->protected_amine base Base (e.g., TEA)

Caption: Boc protection of 1-amino-2-butanol.

Cbz Protection

For Cbz protection, benzyl chloroformate (Cbz-Cl) is the most common reagent.[12] The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base like sodium carbonate, or with an organic base in an aprotic solvent.[10]

Cbz Protection cluster_reactants Reactants cluster_product Product amine 1-Amino-2-butanol protected_amine Cbz-1-amino-2-butanol amine->protected_amine Nucleophilic Attack cbz_cl Cbz-Cl cbz_cl->protected_amine base Base (e.g., Na₂CO₃) Boc Deprotection cluster_reactants Reactants cluster_products Products protected_amine Boc-1-amino-2-butanol amine 1-Amino-2-butanol protected_amine->amine Acidolysis isobutylene Isobutylene protected_amine->isobutylene co2 CO₂ protected_amine->co2 acid Strong Acid (e.g., TFA) Cbz Deprotection cluster_reactants Reactants cluster_products Products protected_amine Cbz-1-amino-2-butanol amine 1-Amino-2-butanol protected_amine->amine Hydrogenolysis toluene Toluene protected_amine->toluene co2 CO₂ protected_amine->co2 h2_pdc H₂, Pd/C

Sources

Validating Purity of tert-Butyl N-(2-hydroxybutyl)carbamate via GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of tert-butyl N-(2-hydroxybutyl)carbamate (a Boc-protected amino alcohol) presents a specific analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry workhorse for volatile impurity profiling, the target molecule contains a Boc (tert-butoxycarbonyl) protecting group that is thermally labile and a hydroxyl (-OH) group that induces significant column adsorption.[1]

Direct injection GC-MS often yields erroneous purity data due to thermal degradation in the injector port, leading to "ghost" peaks of the deprotected amine. This guide objectively compares three validation methodologies, establishing Silylation-Derivatized GC-MS as the operational standard, while benchmarking it against Direct Injection (the control failure) and qNMR (the absolute truth).

The Analytical Challenge: Thermal Instability

The core issue with analyzing this compound (MW: ~189.25 g/mol ) is the Boc group's tendency to undergo thermal elimination at temperatures exceeding 150°C.[1]

The Degradation Mechanism: In a hot GC injector (typically 250°C), the Boc group cleaves to release isobutylene gas and carbon dioxide, leaving behind the free amine.


[1]

If unaddressed, this reaction occurs during injection, causing the analyst to falsely identify the degradation product (the free amine) as a pre-existing impurity in the raw material.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches for purity validation.

FeatureMethod A: Direct GC-MS Method B: Derivatized GC-MS (Recommended) Method C: qNMR (Orthogonal)
Principle Thermal vaporization of native sample.[1]Chemical modification (Silylation) to cap -OH and stabilize molecule.[1]Proton counting relative to internal standard.
Thermal Stability Poor . High risk of Boc-elimination in injector.[1]High . TMS-derivative lowers boiling point & prevents adsorption.[1]Perfect . Non-destructive, room temperature.
Peak Shape Broad/Tailing (due to H-bonding of -OH).[1]Sharp/Symmetrical.N/A (Spectral peaks).[2][3]
Limit of Detection Moderate (signal lost to noise/tailing).Excellent (improved S/N ratio).Low (requires mg quantities).
Suitability Not Recommended for quantitative purity.Gold Standard for impurity profiling.Gold Standard for absolute assay %.

Detailed Experimental Protocols

Method A: The "Failure" Control (Direct Injection)

Use this only to characterize the degradation profile.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 10:1.

  • Result: You will likely observe a split peak or a fronting peak corresponding to the loss of the Boc group (

    
    ) and severe tailing due to the free hydroxyl group interacting with silanols in the column.
    
Method B: The Validated Protocol (BSTFA Derivatization)

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. The silylation caps the hydroxyl group, preventing hydrogen bonding and lowering the effective boiling point, which allows the molecule to traverse the injector/column with minimal thermal stress.

Reagents:
  • Solvent: Anhydrous Pyridine or Acetonitrile (Pyridine acts as an acid scavenger).

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Internal Standard: Dodecane (inert, distinct retention time).

Step-by-Step Workflow:
  • Preparation: Weigh 5 mg of this compound into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Note: Do not exceed 70°C to avoid thermal stress on the Boc group.

  • Dilution: Dilute 100 µL of the reaction mixture into 900 µL of Ethyl Acetate containing the Internal Standard (Dodecane).

  • Injection: Inject 1 µL into GC-MS.

GC-MS Parameters:
  • Inlet Temperature: 200°C (Lowered to minimize degradation).

  • Split Ratio: 20:1 (High split ensures rapid transfer to column).

  • Column: DB-5ms UI (Ultra Inert).[1]

  • Oven Program: 60°C (1 min hold)

    
     15°C/min 
    
    
    
    280°C.
  • MS Source: 230°C.

Data Interpretation & Self-Validation

To validate that your method is working, you must analyze the fragmentation pattern.

Mass Spectrum Fingerprint (TMS Derivative)

The derivatized molecule (adding one TMS group to the -OH) will show a distinct shift in mass.

  • Native MW: ~189 amu.

  • TMS Added: +72 amu.

  • Derivatized MW: ~261 amu.

Key Diagnostic Ions:

  • m/z 57: The tert-butyl cation

    
    .[1] Dominant peak, confirms Boc group presence.
    
  • m/z 73: The trimethylsilyl cation

    
    . Confirms successful derivatization.
    
  • m/z [M-15]: Loss of a methyl group from the TMS or t-butyl moiety (common in TMS derivatives).[1]

  • m/z [M-57]: Loss of the t-butyl group (weak).[1]

The "Self-Validating" Logic

How do you know the Boc group didn't degrade during the derivatized run?

  • Check: Look for the peak of the silylated free amine (the degradation product).

  • Logic: If the raw material is pure, but you see a peak for the amine, check the ratio. If the amine peak decreases when you lower the injector temperature to 180°C, it is an artifact of the method. If it remains constant, it is a real impurity .

Visualized Workflows

Diagram 1: The Validation Decision Tree

This diagram illustrates the logical flow for selecting the correct validation method based on the compound's behavior.

ValidationWorkflow Start Sample: this compound DirectInj Method A: Direct Injection GC-MS Start->DirectInj Check1 Result: Broad Peak + Ghost Amine Peak? DirectInj->Check1 Derivatize Method B: BSTFA Derivatization Check1->Derivatize Yes (Expected Failure) Reaction Reaction: 65°C, 30 min (Caps -OH with TMS) Derivatize->Reaction GC_Run GC-MS Analysis (Inlet 200°C) Reaction->GC_Run DataCheck Check Mass Spec GC_Run->DataCheck Success Valid Purity Profile (m/z 57, 73 observed) DataCheck->Success Single Sharp Peak Fail Artifact: Thermal Degradation DataCheck->Fail Split Peaks

Caption: Decision tree for overcoming thermal instability artifacts in Boc-amino alcohol analysis.

Diagram 2: Thermal Degradation vs. Stabilization

This diagram contrasts the chemical fate of the molecule under direct heat versus silylation.

DegradationPathway Native Native Boc-Amino Alcohol (Polar, Labile) Heat Heat (GC Injector >200°C) Native->Heat Direct Inj TMS_Deriv TMS-Ether Derivative (Stable, Volatile) Native->TMS_Deriv Derivatization Products Free Amine + CO2 + Isobutylene (Invalid Data) Heat->Products Boc Elimination Degradation Thermal Cleavage BSTFA BSTFA Reagent GC_Result Sharp Peak (Valid Data) TMS_Deriv->GC_Result GC Analysis

Caption: Mechanism comparison: Thermal cleavage (Red) vs. TMS Stabilization (Green).

References

  • Sigma-Aldrich. (2023).[1][4] The Derivatization and Analysis of Amino Acids by GC-MS. Link

  • National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary. Link[1]

  • BenchChem. (2025).[5][6] Addressing challenges of thermal instability in GC-MS analysis. Link[1]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Link[1]

  • Agilent Technologies. (2024). VOC SVOC analysis by GC thermal desorption. Link

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of tert-Butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of quantification, purity assessment, and structural identification hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of approaches for establishing a reliable reference standard for tert-butyl N-(2-hydroxybutyl)carbamate (CAS: 121102-96-3), a crucial intermediate in various organic syntheses. We will explore the landscape of available materials, present detailed analytical protocols for in-house qualification, and explain the scientific rationale behind these methodologies.

Section 1: The Critical Role and Current Landscape of Reference Standards

This compound is a key building block, often used in the synthesis of pharmaceutical agents and other complex organic molecules. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. Therefore, an accurate analytical characterization is not merely a procedural step but a foundational requirement for quality control and process optimization.

A reference standard serves as a benchmark against which a sample is compared. The ideal standard is a Certified Reference Material (CRM), which is a "reference material where one or more property values are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation issued by a certifying body."[1][2] CRMs provide metrological traceability and a statement of uncertainty, ensuring the highest level of accuracy.

The Market Reality for this compound:

A direct search for a CRM specifically designated for this compound reveals a gap in the market. While the compound is commercially available from various suppliers, it is typically sold as a research-grade chemical with a nominal purity (e.g., 95%) that is not certified for quantitative use. This presents a significant challenge for laboratories requiring a high degree of analytical confidence.

Comparative Approaches to Establishing a Standard:

Given the absence of a commercial CRM, researchers must consider alternative, yet rigorous, approaches.

ApproachAvailabilityCostEffort RequiredMetrological Traceability
Commercial CRM None FoundN/ALowHigh (Ideal)
In-House Qualification of a High-Purity Batch HighModerateHighEstablished internally through rigorous characterization
Using a "Related" Carbamate CRM High (e.g., Pesticides)ModerateLowNone (Not scientifically valid for quantification)

As the table illustrates, using a structurally dissimilar carbamate standard (like those in EPA pesticide methods) is inappropriate for quantifying this specific molecule due to differences in response factors and chromatographic behavior.[3][4] Therefore, the most scientifically sound and practical path forward is the in-house qualification of a high-purity commercial batch . This process involves purchasing the highest purity available material and subjecting it to a battery of analytical tests to confirm its identity and assign a precise purity value.

Section 2: Workflow for In-House Reference Standard Qualification

Qualifying an in-house standard is a systematic process that transforms a high-purity chemical into a reliable quantitative tool. The workflow ensures that the material's identity is unequivocally confirmed and its purity is determined with a high degree of confidence.

G Workflow for Qualifying an In-house Reference Standard cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Finalization A Procure High-Purity This compound B Visual & Physical Inspection (Color, Form) A->B C Structural Elucidation (¹H & ¹³C NMR) B->C D Molecular Weight Verification (Mass Spectrometry) B->D E Quantitative Purity Assay (HPLC-UV, 100% Area Method) C->E D->E F Assign Purity Value & Calculate Uncertainty E->F G Complete Documentation & Issue Internal Certificate F->G H Qualified Reference Standard G->H

Workflow for qualifying an in-house reference standard.

This workflow integrates multiple orthogonal analytical techniques—methods that rely on different physical principles—to provide a comprehensive characterization of the candidate material.

Section 3: Detailed Experimental Protocols

The following protocols are adapted from established methods for structurally similar carbamates and represent best practices for the qualification process.[5]

Protocol 1: HPLC-UV Method for Purity Assessment

This method is crucial for separating the main component from any synthesis-related impurities or degradation products.

Rationale for Method Choices:

  • Column: A C18 reversed-phase column is the standard for moderately polar organic molecules like carbamates, providing excellent separation based on hydrophobicity.[5]

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with a range of polarities.

  • Detector: UV detection at a low wavelength (~210 nm) is suitable for compounds like carbamates that lack a strong chromophore but still exhibit absorbance in the far UV.[5]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the candidate standard in the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection: UV at 210 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity using the area percent method (Area of main peak / Total area of all peaks) x 100%. This provides the chromatographic purity.

Protocol 2: NMR Spectroscopy for Structural Confirmation

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-proton framework of the molecule.[5][6]

Rationale for Method Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information on the number of different types of carbons in the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent that readily dissolves many organic compounds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.[5]

  • Data Processing: Process the acquired data and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

MS is employed for the precise determination of the molecular weight, confirming the elemental composition of the molecule.[5]

Rationale for Method Choices:

  • ESI: Electrospray ionization is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Positive Ion Mode: Carbamates readily accept a proton to form a positive ion ([M+H]⁺), which is easily detected.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Acquire spectra in positive ion mode.[5]

  • Instrument Parameters:

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C[5]

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Section 4: Data Interpretation and Expected Results

A successful qualification will yield a consistent set of data across all three techniques.

TechniqueParameterExpected Result for this compound
HPLC-UV Purity≥99.5% (typical for a high-purity standard)
Retention TimeConsistent value under defined conditions
¹H NMR tert-butyl (9H)Singlet, ~1.45 ppm
(Predicted)-CH₂-CH(OH)-Multiplets, ~3.0-3.8 ppm
-NH-Broad singlet, variable shift
-OHBroad singlet, variable shift
-CH₂-CH₃Multiplet (~1.5 ppm) and triplet (~0.9 ppm)
¹³C NMR Carbonyl (-C=O)~156 ppm
(Predicted)Quaternary C (tert-butyl)~79 ppm
Methyl C (tert-butyl)~28 ppm
Other aliphatic carbons~10-70 ppm
ESI-MS Molecular FormulaC₉H₁₉NO₃
Molecular Weight189.25 g/mol
[M+H]⁺m/z 190.14
[M+Na]⁺m/z 212.12

Note: NMR chemical shifts are predictions based on similar structures and may vary slightly based on solvent and concentration.[7][8]

Section 5: Conclusion and Best Practices

For the accurate and reliable analysis of this compound, establishing a well-characterized reference standard is not optional, but essential. In the current absence of a commercially available Certified Reference Material, the most robust and scientifically defensible approach is the comprehensive in-house qualification of a high-purity batch of the material.

By employing a multi-technique approach—combining HPLC for purity, NMR for identity, and MS for molecular weight confirmation—researchers can establish an in-house standard with a high degree of confidence. This qualified standard becomes the cornerstone for all subsequent quantitative work, ensuring the accuracy, reproducibility, and integrity of experimental data in research, development, and quality control settings.

References

  • SIELC Technologies. (n.d.). Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ERA Waters. (n.d.). Carbamate/Carbamoxyloxime Pesticides | CRM, PT, QR, WS. Retrieved from [Link]

  • CPAChem. (n.d.). EPA Method 531.1 - Carbamate Pesticide Calibration Standard. Retrieved from [Link]

  • ERA Waters. (n.d.). Carbamate Pesticides in Soil | CRM, PT, QR, Soil. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. PubChem Compound Summary for CID 2733206. Retrieved from [Link].

  • Aitken, R. A., Cordes, D. B., McKay, A. P., & Sonecha, D. K. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate 2,3-O-isopropylidene-l-tartrate)—(Table 1, I2); (B) poly(tert-butyl-bis(2-hydroxyethyl) carbamate succinate)—(Table 1, I4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for: A facile and efficient protocol for the synthesis of N-protected β-amino alcohols and short peptaibols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]

Sources

Strategic Analysis of N-Boc-Aminobutanol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Structural Isomers of N-Boc-aminobutanols Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals

The Regioisomer Trap in Chiral Synthesis

N-Boc-aminobutanols are ubiquitous chiral building blocks in the synthesis of antibiotics (e.g., ethambutol analogues), glycosidase inhibitors, and peptide mimetics. However, their structural simplicity masks a critical analytical challenge: regioisomerism .

The migration of the Boc protecting group or the use of ambiguous starting materials (e.g., mixed aminobutyric acids) can lead to the formation of unintended structural isomers. Distinguishing between N-Boc-2-amino-1-butanol (the "isobutanol" analogue) and N-Boc-1-amino-2-butanol (the "sec-butanol" analogue) is particularly difficult because both possess identical molecular weights (MW 189.25) and similar polarity.

This guide provides a definitive, data-driven workflow to distinguish these isomers using NMR spectroscopy and Mass Spectrometry, moving beyond basic characterization to structural proof.

Analytical Decision Matrix

The following decision tree outlines the logical flow for identifying the four primary structural isomers based on 1H NMR and MS data.

IsomerID Start Unknown N-Boc-Aminobutanol (C9H19NO3) MethylCheck 1H NMR: Methyl Group Multiplicity Start->MethylCheck Doublet Doublet (d) (~1.0-1.2 ppm) MethylCheck->Doublet Methyl on Chiral Center Triplet Triplet (t) (~0.9 ppm) MethylCheck->Triplet Terminal Ethyl Group Isomer3 N-Boc-3-amino-1-butanol (Branched, Methyl on CH) Doublet->Isomer3 AlphaCheck 1H NMR: Proton alpha to Nitrogen (Integration & Mult.) Triplet->AlphaCheck Methine Methine (1H) Multiplet ~3.5-3.8 ppm AlphaCheck->Methine Methylene Methylene (2H) Multiplet ~3.1-3.3 ppm AlphaCheck->Methylene Isomer2 N-Boc-2-amino-1-butanol (Chiral Center at C2) Methine->Isomer2 MSCheck MS Fragmentation (EI/ESI) Alpha Cleavage Ion Methylene->MSCheck Ion59 m/z 59 or 130 (Cleavage at C2-OH) MSCheck->Ion59 Secondary OH Ion31 m/z 31 (Cleavage at C1-OH) MSCheck->Ion31 Primary OH (Linear) Isomer1 N-Boc-1-amino-2-butanol (Secondary Alcohol) Ion59->Isomer1 Isomer4 N-Boc-4-amino-1-butanol (Linear Chain) Ion31->Isomer4

Caption: Decision tree for distinguishing N-Boc-aminobutanol isomers using 1H NMR methyl multiplicity and MS fragmentation.

Method 1: NMR Spectroscopy (The Structural Fingerprint)

NMR is the gold standard for distinguishing these isomers. The key lies in the connectivity of the protons adjacent to the nitrogen (H-N) and oxygen (H-O) atoms.

Comparative Chemical Shift Table (CDCl₃)

Note: Shifts are approximate (±0.1 ppm) and concentration-dependent.

FeatureN-Boc-2-amino-1-butanol N-Boc-1-amino-2-butanol N-Boc-3-amino-1-butanol
Structure Boc-NH-CH(Et) -CH₂OHBoc-NH-CH₂ -CH(OH)-EtBoc-NH-CH(Me) -CH₂CH₂OH
Methyl (CH₃) Triplet (~0.9 ppm)Triplet (~0.9 ppm)Doublet (~1.1 ppm)

-N Proton
1H Multiplet (~3.6 ppm)2H Multiplet (~3.2 ppm)1H Multiplet (~3.8 ppm)

-O Proton
2H Multiplet (~3.6 ppm)1H Multiplet (~3.7 ppm)2H Triplet (~3.5 ppm)
Key Distinction

-N and

-O signals often overlap.[1]
Distinct separation between

-N (upfield) and

-O (downfield).
Methyl is a doublet.
The "Alpha-Proton" Rule
  • 2-Amino Isomer: The proton attached to the carbon bearing the nitrogen is a methine (CH). In 1H NMR, this integrates to 1H .

  • 1-Amino Isomer: The protons attached to the carbon bearing the nitrogen are a methylene (CH₂). In 1H NMR, this integrates to 2H and typically appears as a triplet or complex multiplet.

Expert Insight: In the 2-amino isomer, the


-N methine and the 

-O methylene often have very similar chemical shifts (~3.5–3.7 ppm), creating a complex, overlapping region integrating to 3H. In contrast, the 1-amino isomer shows a clear gap: the

-N methylene is shielded (~3.2 ppm) compared to the

-O methine (~3.7 ppm).
Method 2: Mass Spectrometry (The Fragmentation Fingerprint)

While NMR provides connectivity, Mass Spectrometry (specifically EI or MS/MS) confirms the position of the hydroxyl group via Alpha-Cleavage .

Mechanism of Alpha-Cleavage

Ionization of the alcohol oxygen triggers the cleavage of the C-C bond adjacent to the hydroxyl group.[2]

  • N-Boc-2-amino-1-butanol (Primary Alcohol):

    • Cleavage occurs between C1 and C2.

    • Fragment: [CH₂=OH]+

    • Diagnostic m/z: 31

  • N-Boc-1-amino-2-butanol (Secondary Alcohol):

    • Cleavage occurs between C2 and C3 (loss of ethyl) or C1 and C2 (loss of Boc-aminomethyl).

    • Fragment: [CH(OH)-C₂H₅]+ (m/z 59) or [Boc-NH-CH₂]+ (m/z 130).

    • Diagnostic m/z: 59 and 130 (High abundance).

MSFrag cluster_0 N-Boc-2-amino-1-butanol (Primary OH) cluster_1 N-Boc-1-amino-2-butanol (Secondary OH) M1 Molecular Ion [M]+ Frag1 [CH2=OH]+ m/z 31 M1->Frag1 Alpha Cleavage Neutral1 Neutral Loss: •CH(Et)NHBoc M1->Neutral1 M2 Molecular Ion [M]+ Frag2 [Boc-NH-CH2]+ m/z 130 M2->Frag2 C1-C2 Cleavage Frag3 [CH(OH)Et]+ m/z 59 M2->Frag3 C2-C3 Cleavage

Caption: Diagnostic alpha-cleavage pathways distinguishing primary vs. secondary alcohol isomers.

Experimental Protocol: Self-Validating Characterization

To ensure scientific integrity, follow this protocol which cross-references NMR integration with MS data.

Step 1: Sample Preparation

  • Dissolve 10 mg of the sample in 0.6 mL CDCl₃ .

  • Note: Avoid DMSO-d6 initially, as its high viscosity can broaden multiplets, obscuring the critical J-coupling of the methyl group.

Step 2: 1H NMR Acquisition

  • Acquire a standard 1H spectrum (min 16 scans).

  • Validation Check 1 (Methyl Region 0.8-1.2 ppm):

    • Is it a Doublet ? -> STOP. It is N-Boc-3-amino-1-butanol.

    • Is it a Triplet ? -> Proceed to Step 3.

Step 3: Integration Analysis (3.0-4.0 ppm)

  • Integrate the signals in the 3.0–4.0 ppm range relative to the Boc singlet (9H).

  • Scenario A: Two distinct multiplets. One at ~3.2 ppm (2H) and one at ~3.7 ppm (1H).

  • Scenario B: Overlapping multiplets or closely spaced signals integrating to 3H total, centered around 3.6 ppm.

Step 4: MS Confirmation (Optional but Recommended)

  • Run ESI-MS in positive mode.

  • Apply in-source fragmentation (or MS/MS) on the [M+H]+ parent.

  • Look for m/z 130 (indicative of Boc-NH-CH2+). Its presence confirms the 1-amino isomer.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Amino-1-butanol (related free amine data). NIST Chemistry WebBook, SRD 69. [Link]

  • Sarkar, A., et al. (2011).[3] Chemoselective Mono-N-Boc Protection of Amines.[3] Journal of Organic Chemistry, 76(17), 7132-7140. [Link]

  • Doc Brown's Chemistry. Proton NMR Spectrum of Butan-2-ol (Analogous secondary alcohol splitting).[Link]

  • University of Colorado Boulder. Characteristic Proton NMR Shifts Table.[Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-Butyl N-(2-hydroxybutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of tert-butyl N-(2-hydroxybutyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a culture of deep, proactive safety in the laboratory.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundational step in establishing a robust safety protocol. The primary hazards associated with the structural analog are significant and demand strict adherence to the following PPE guidelines.[2][3]

GHS Hazard PictogramHazard Class & StatementImplication in the Lab

Acute Toxicity (Oral), Category 3 (H301): Toxic if swallowed. [2][3]Accidental ingestion of even small quantities can be highly toxic. This elevates the importance of preventing hand-to-mouth contamination and reinforces the rule against eating, drinking, or smoking in the lab.[4]

Serious Eye Damage, Category 1 (H318): Causes serious eye damage. [2][3]Contact with the eyes can lead to irreversible damage. This mandates the use of non-negotiable, high-level eye protection beyond standard safety glasses.

Skin Irritation, Category 2 (H315): Causes skin irritation. [2][3]Direct contact with the skin can cause irritation, necessitating comprehensive skin protection to prevent exposure.[2]

STOT SE 3 (H335): May cause respiratory irritation. [2][3]Inhalation of dust or aerosols can irritate the respiratory tract. This risk dictates that handling should occur in well-ventilated areas, with respiratory protection required if dust generation is possible.[2]

Core Protocol: PPE Selection Workflow

The selection of appropriate PPE is not static; it is dictated by the specific experimental conditions. The following workflow provides a logical framework for assessing risk and choosing the correct level of protection.

PPE_Workflow start Start: Assess Task & Quantity of This compound base_ppe Minimum Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat start->base_ppe All Tasks dust_check Is generation of dust or aerosols possible? splash_check Is there a risk of splashing (e.g., large volumes, vigorous mixing)? dust_check->splash_check No resp_ppe Add Respiratory Protection: NIOSH-approved respirator (e.g., N95/P95) dust_check->resp_ppe Yes face_ppe Upgrade Eye/Face & Body Protection: - Face Shield over Goggles - Chemical-resistant Apron or Suit splash_check->face_ppe Yes proceed Proceed with Caution splash_check->proceed No base_ppe->dust_check resp_ppe->splash_check face_ppe->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed PPE Specifications
PPE CategorySpecificationRationale & Authoritative Standard
Eye/Face Protection Chemical safety goggles are the minimum requirement. A face shield worn over goggles is required when there is a splash hazard.[5]Protects against direct contact that can cause serious, irreversible eye damage (H318).[2] Equipment must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemically resistant, unlined gloves (e.g., Nitrile rubber).[6]Prevents skin contact that leads to irritation (H315).[2] Gloves must be inspected before use, and proper removal techniques must be employed to avoid contaminating hands.[7] Always check the manufacturer's data for breakthrough time and permeability.[6]
Body Protection A long-sleeved lab coat is the minimum requirement. A chemical-resistant apron or a full protective suit should be worn for larger quantities or when splashing is likely.[5][7]Prevents incidental skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95/P95 for dusts) is required if dust or aerosols are generated, or if working outside of a certified chemical fume hood.[4][7]Mitigates the risk of respiratory tract irritation (H335) from inhalation.[2]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring a safe experimental outcome.

I. Preparation & Pre-Handling

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper/boats, spatulas, and waste containers, and place them within the fume hood to minimize movement.

  • Review Emergency Procedures: Mentally review the location of the SDS (or this guide), spill kits, and first aid information before handling the chemical.

II. Donning Personal Protective Equipment (PPE) This sequence is designed to prevent cross-contamination.

  • Body Protection: Don lab coat or protective suit.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Hand Protection: Don the first pair of gloves. If handling larger quantities, consider double-gloving. Ensure glove cuffs are pulled over the sleeves of the lab coat.[8]

III. Handling the Compound

  • Weighing and Transfer: Perform all manipulations of the solid compound deep within the chemical fume hood to contain any dust.

  • Avoid Dust Generation: Handle the material gently. Do not pour the solid from a height. Use a spatula for transfers.[4]

  • Immediate Cleanup: Clean up any minor spills or dust immediately using a dampened paper towel.[4]

IV. Doffing Personal Protective Equipment (PPE) This reverse sequence is critical to avoid contaminating yourself.

  • Gloves: Remove the outer pair of gloves (if double-gloved) or the single pair. Use a proper glove removal technique to avoid touching the outer surface with bare skin.[7]

  • Body Protection: Remove the lab coat or apron, turning it inside out as you remove it.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respiratory Protection: Remove your respirator.

  • Final Glove Removal: Remove the inner pair of gloves (if used).

  • Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.[2][9]

Emergency Preparedness & Disposal

Spill Management

  • Small Spills (in a fume hood):

    • Dampen the solid material with a suitable inert solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[4]

    • Carefully sweep or wipe the material with absorbent paper.[4]

    • Place the contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert personnel.

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical professional.[11]

Waste Disposal

  • Segregation: All materials contaminated with this compound, including gloves, absorbent paper, and empty containers, must be treated as hazardous waste.

  • Containment: Store waste in sealed, properly labeled containers. Do not mix with other waste streams unless directed by your EHS department.[11]

  • Disposal: All chemical waste must be disposed of through a licensed waste disposal company, following all applicable local, state, and federal regulations.[9][10]

References

  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem.

  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. DC Fine Chemicals.

  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.

  • SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate. TCI Chemicals.

  • tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3. PubChem.

  • Personal Protective Equipment For Pest Management Personnel. Med.Navy.mil.

  • WSDA Pesticide Applicator Advisory. Washington State Department of Agriculture.

  • SAFETY DATA SHEET - tert-Butyl Mercaptan. TCI AMERICA - Spectrum Chemical.

  • INSECTICIDE POISONINGS. Lecture 06.

  • SAFETY DATA SHEET - tert-Butyl N-hydroxycarbamate. Fisher Scientific.

  • SAFETY DATA SHEET - 2-[2-(Boc-amino)ethoxy]ethanol. Sigma-Aldrich.

  • tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar.

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.

  • SAFETY DATA SHEET - N-Boc-hydroxylamine. Thermo Fisher Scientific.

  • tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3. PubChem.

  • SAFETY DATA SHEET - tert-Butyl N-Hydroxycarbamate. TCI AMERICA.

  • Safety Data Sheet - tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride. Angene Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.